2,4-Dibromo-3,6-dimethylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
2,4-dibromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
InChI Key |
NYSHRBWVSUBISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Br)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Dibromo-3,6-dimethylphenol basic properties
An In-depth Technical Guide to the Basic Properties of 2,4-Dibromo-3,6-dimethylphenol and Its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 2,4-dibromo-3,6-dimethylphenol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis of its closely related isomers to provide a robust and scientifically grounded understanding of its chemical and physical characteristics. The guide covers molecular structure, physicochemical properties, proposed synthesis methodologies, and predicted spectroscopic signatures. By examining the established data for isomers such as 2,4-dibromo-6-methylphenol and various other brominated dimethylphenols, we can infer the expected behavior and characteristics of the target compound, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: The Landscape of Brominated Phenols
Brominated phenols represent a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and flame retardants. The introduction of bromine atoms onto the phenol ring profoundly influences the molecule's reactivity, acidity, and biological activity. The specific substitution pattern of bromine atoms and alkyl groups, as in the case of 2,4-dibromo-3,6-dimethylphenol, dictates its unique chemical personality.
This guide focuses on elucidating the fundamental properties of 2,4-dibromo-3,6-dimethylphenol. Recognizing the current scarcity of dedicated literature for this exact isomer, we will employ a scientifically rigorous approach of inference and comparison with its better-documented isomers. This methodology allows for the construction of a reliable predictive model of its properties, thereby empowering researchers to make informed decisions in their experimental designs.
Molecular Structure and Isomeric Landscape
The core structure of 2,4-dibromo-3,6-dimethylphenol consists of a benzene ring substituted with a hydroxyl group, two bromine atoms at positions 2 and 4, and two methyl groups at positions 3 and 6. The spatial arrangement of these substituents is crucial in determining the molecule's steric and electronic properties.
To appreciate the nuances of 2,4-dibromo-3,6-dimethylphenol, it is instructive to consider its isomeric landscape. The relative positions of the bromine and methyl groups can vary, leading to a number of structural isomers, each with distinct properties.
Diagram 1: Isomeric Landscape of Dibromo-dimethylphenols
This diagram illustrates the structural relationship between 2,4-dibromo-3,6-dimethylphenol and some of its isomers. Understanding this landscape is key to predicting the properties of the lesser-known isomer.
Caption: Structural relationship of 2,4-dibromo-3,6-dimethylphenol with its isomers.
Physicochemical Properties: A Comparative Analysis
| Property | 2,4-Dibromo-6-methylphenol[1][2][3] | 2,4-Dibromo-3,5-dimethylphenol[4] | 4,6-Dibromo-2,3-dimethylphenol[5] | Predicted: 2,4-Dibromo-3,6-dimethylphenol |
| Molecular Formula | C₇H₆Br₂O | C₈H₈Br₂O | C₈H₈Br₂O | C₈H₈Br₂O |
| Molecular Weight | 265.93 g/mol | 279.96 g/mol | 279.96 g/mol | 279.96 g/mol |
| Appearance | White to light yellow crystalline solid | Solid (predicted) | Crystalline solid | Likely a solid at room temperature |
| Solubility | Soluble in organic solvents, limited in water | Predicted to be soluble in organic solvents | Soluble in organic solvents | Predicted to be soluble in organic solvents, limited in water |
| CAS Number | 609-22-3 | 38730-39-1 | Not readily available | Not assigned |
Based on the trends observed in its isomers, 2,4-dibromo-3,6-dimethylphenol is expected to be a solid at room temperature with a molecular weight of approximately 279.96 g/mol . Its solubility profile is anticipated to be similar to other brominated phenols, exhibiting good solubility in common organic solvents and poor solubility in water.
Synthesis Methodology: A Proposed Route
The synthesis of 2,4-dibromo-3,6-dimethylphenol can be logically approached through the electrophilic bromination of the corresponding precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl groups are also activating and will influence the regioselectivity of the bromination.
Proposed Experimental Protocol: Electrophilic Bromination of 3,5-Dimethylphenol
-
Dissolution: Dissolve 1 mole of 3,5-dimethylphenol in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon) in a reaction vessel equipped with a dropping funnel, stirrer, and a system to neutralize the evolved HBr gas.
-
Bromination: Cool the solution in an ice bath. Slowly add 2 moles of bromine (dissolved in the same solvent) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete bromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2,4-dibromo-3,6-dimethylphenol.
Diagram 2: Proposed Synthesis Workflow
This workflow outlines the key steps for the proposed synthesis of 2,4-dibromo-3,6-dimethylphenol.
Caption: Proposed workflow for the synthesis of 2,4-dibromo-3,6-dimethylphenol.
Spectroscopic Characterization: Predicted Signatures
The identity and purity of the synthesized 2,4-dibromo-3,6-dimethylphenol would be confirmed using a combination of spectroscopic techniques. Based on the known spectra of its isomers, we can predict the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent). There will be a singlet for the aromatic proton at the 5-position. Two distinct singlets are expected for the two methyl groups at positions 3 and 6, likely with different chemical shifts due to their different electronic environments.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (OH, Br, and CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the methyl groups and the aromatic ring around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band for the phenol around 1200 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight will be 278 g/mol for the species containing two ⁷⁹Br atoms.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group (-15 amu) and the loss of a bromine atom (-79 or -81 amu).
Safety and Handling
Brominated phenols should be handled with care in a well-ventilated fume hood. They are generally considered to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For 2,4-dibromo-6-methylphenol, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[1]. Similar precautions should be taken for 2,4-dibromo-3,6-dimethylphenol.
Conclusion and Future Directions
While direct experimental data for 2,4-dibromo-3,6-dimethylphenol remains elusive in the current scientific literature, this guide provides a robust, predictive framework for its fundamental properties. Through a detailed comparative analysis of its isomers, we have proposed its likely physicochemical characteristics, a viable synthetic route, and its expected spectroscopic signatures.
This work serves as a foundational resource for researchers and drug development professionals, enabling them to confidently incorporate 2,4-dibromo-3,6-dimethylphenol into their research programs. Future experimental validation of the predicted properties and the proposed synthesis protocol is a critical next step. Further investigation into the biological activity and potential applications of this and other understudied brominated phenols could unveil novel therapeutic agents or valuable chemical intermediates.
References
-
PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-tribromo-3,5-dimethylphenol. NIST WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dibromo-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Dibromo-3,4-dimethylphenol. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dibromo-6-(bromomethyl)phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Scribd. (n.d.). Dimethylphenol Isomer NMR Analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). Retrieved from [Link]
-
ResearchGate. (n.d.). 4,6-Dibromo-2,3-dimethylphenol. Retrieved from [Link]
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Architecting 2,4-Dibromo-3,6-dimethylphenol: Structural Logic, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
As a highly functionalized aromatic building block, 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) serves as a critical intermediate in the synthesis of advanced agrochemicals and targeted oncology therapeutics[1]. This technical whitepaper dissects the structural nomenclature, mechanistic synthesis, and downstream applications of this compound. By establishing self-validating experimental protocols and elucidating the causality behind synthetic choices, this guide provides drug development professionals and synthetic chemists with an authoritative framework for utilizing this molecule.
Structural Elucidation & Nomenclature Logic
To understand the reactivity of 2,4-dibromo-3,6-dimethylphenol, one must first understand its structural origin. The compound is synthesized from 2,5-dimethylphenol [2]. However, upon dibromination, IUPAC nomenclature rules dictate a shift in numbering to achieve the lowest possible locant set for the substituents.
-
Starting Material (2,5-dimethylphenol): The hydroxyl (-OH) group is at C1, with methyl groups at C2 and C5.
-
Bromination Sites: The strongly activating -OH group directs electrophilic attack to its ortho (C6) and para (C4) positions.
-
Nomenclature Shift: The resulting structure has substituents at 1(-OH), 2(-Me), 4(-Br), 5(-Me), and 6(-Br). Numbering to minimize locants yields 1-OH, 2-Br, 3-Me, 4-Br, 6-Me , resulting in the formal name 2,4-dibromo-3,6-dimethylphenol .
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the target compound[1]:
| Property | Value |
| CAS Registry Number | 15460-15-8 |
| Molecular Formula | C8H8Br2O |
| Molecular Weight | 279.96 g/mol |
| IUPAC Name | 2,4-dibromo-3,6-dimethylphenol |
| Synthetic Precursor | 2,5-dimethylphenol |
| Key NMR Shifts (1H, CDCl3) | δ 2.67 (3H, s), 2.48 (3H, s)[3] |
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 2,4-dibromo-3,6-dimethylphenol relies on Electrophilic Aromatic Substitution (EAS) . The electron-donating resonance of the phenol oxygen highly activates the aromatic ring, allowing for bromination without the need for a Lewis acid catalyst.
Figure 1: Regioselective synthesis workflow of 2,4-dibromo-3,6-dimethylphenol.
Protocol A: Classical Halogenation (Industrial Scale)
This protocol is engineered for high-yield, regioselective dibromination, utilizing temperature control to prevent over-oxidation[2].
-
Step 1: Dissolution. Dissolve 200 g (1.64 mol) of 2,5-dimethylphenol in 2.0 L of anhydrous chloroform (CHCl3) in a reaction vessel.
-
Causality: Chloroform is non-reactive toward electrophilic bromine and provides optimal solubility for the phenolic precursor.
-
-
Step 2: Thermal Regulation. Immerse the vessel in an ice-water bath, maintaining an internal temperature strictly between 10–20 °C[2].
-
Causality: Phenol bromination is highly exothermic. Strict thermal control prevents the formation of tribrominated byproducts or quinone derivatives.
-
-
Step 3: Electrophile Addition. Add 537.2 g of elemental bromine (Br2) dropwise over 40 minutes[2].
-
Causality: Dropwise addition maintains a low steady-state concentration of Br+, ensuring the reaction halts precisely at the dibrominated stage.
-
-
Step 4: Maturation & In-Process Control (IPC). Stir for 1 hour post-addition[2].
-
Self-Validation Check 1 (Visual): The reaction is complete when the deep red/brown color of free bromine dissipates.
-
Self-Validation Check 2 (TLC): Spot on a silica plate (Hexane:EtOAc 9:1). The complete disappearance of the higher-Rf starting material validates conversion.
-
-
Step 5: Quenching & Isolation. Quench with 10% aqueous sodium thiosulfate, extract, dry over Na2SO4, and recrystallize from n-hexane[2].
Protocol B: Mild Halogenation via Polyhalides (Bench Scale)
For bench-scale synthesis requiring safer handling, tetraalkylammonium tribromides offer a highly controlled alternative[4].
-
Step 1: React 2,5-dimethylphenol with a calculated stoichiometric amount of benzyltrimethylammonium tribromide in a dichloromethane-methanol solvent system[4].
-
Step 2: Stir for 0.5–1 hour at room temperature[4].
-
Causality: The tribromide salt acts as a stable, solid source of electrophilic bromine, releasing it slowly into the solution to guarantee selective dibromination without the hazards of liquid Br2[4].
-
Self-Validation Check (LC-MS): Analyze the crude mixture. The target compound must exhibit a molecular ion mass shift of +158 Da relative to the starting material, displaying a characteristic 1:2:1 isotopic pattern indicative of two bromine atoms.
-
Applications in Drug Development & Agrochemicals
Pharmaceutical Oncology: Raf Kinase Inhibitors
In targeted cancer therapies, 2,4-dibromo-3,6-dimethylphenol is utilized as a foundational building block to synthesize pyrazole-based Raf kinase inhibitors[3]. These inhibitors are designed to competitively bind to the ATP-binding pocket of mutant RAF kinases (such as BRAF V600E), thereby halting the hyperactive MAPK/ERK signaling cascade responsible for uncontrolled cellular proliferation.
Figure 2: Disruption of the RAF/MEK/ERK signaling cascade by pyrazole derivatives.
Agrochemicals: 3-Phenoxy-4-pyridazinol Derivatives
Beyond human therapeutics, the compound is heavily utilized in the agricultural sector. It acts as a primary precursor for synthesizing 3-phenoxy-4-pyridazinol derivatives[5]. These compounds function as highly potent, low-dose herbicides that exhibit excellent selectivity, effectively eliminating broadleaf weeds without causing phytotoxic damage to primary crops like rice[6].
Mechanistic Stereochemistry Studies
The rigid, highly substituted aromatic ring of 2,4-dibromo-3,6-dimethylphenol also makes it an ideal substrate for fundamental physical organic chemistry. It has been extensively used to determine the stereochemistry and mechanistic pathways of chlorine addition across dienones, providing critical insights into trans-pentachloro ketone formations[7].
References
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-
Title: Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides Source: Bulletin of the Chemical Society of Japan / Lookchem URL: [Link]
- Title: Pyrazole compounds (Patent CA2643066A1)
- Title: 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same (Patent US7608563B2)
-
Title: The Mechanism and Stereochemistry of Chlorination of 2,4-Dichloro-3,5,6-trimethylphenol and 2,4-Dichloro-3,6-dimethylphenol Source: Australian Journal of Chemistry URL: [Link]
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Synthesis and Characterization of 2,4-Dibromo-3,6-dimethylphenol: A Comprehensive Technical Guide
Executive Summary & Chemical Identity
The synthesis of highly substituted brominated phenols is a cornerstone in the development of complex organic architectures, including advanced polycycles, agricultural herbicides, and specialized flame retardants. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a heavily utilized intermediate in these domains[1].
A common point of confusion in literature arises from its nomenclature. While the IUPAC name is 2,4-dibromo-3,6-dimethylphenol (derived by numbering the ring to give the lowest possible locant set of 2,3,4,6), the molecule is synthesized directly from 2,5-dimethylphenol [2]. Consequently, it is frequently referred to in legacy literature as 4,6-dibromo-2,5-dimethylphenol [3].
This whitepaper provides an in-depth, mechanistically grounded protocol for the synthesis of this compound via Electrophilic Aromatic Substitution (EAS), detailing the causality behind experimental conditions to ensure high-fidelity reproducibility.
Mechanistic Pathway: Electrophilic Aromatic Substitution (EAS)
The synthesis relies on the exhaustive electrophilic bromination of 2,5-dimethylphenol. The regioselectivity of this reaction is strictly governed by the electronic directing effects of the pre-existing substituents:
-
Hydroxyl Group (-OH): Acts as a strong
-donor via resonance, heavily activating the ring and directing incoming electrophiles to the ortho and para positions. -
Methyl Groups (-CH₃): Act as weak
-donors via hyperconjugation, also directing ortho and para.
In 2,5-dimethylphenol, the position para to the -OH group (C4) and the available ortho position (C6) are synergistically activated[4]. The addition of elemental bromine (
Fig 1: Stepwise Electrophilic Aromatic Substitution (EAS) pathway for bromination.
Experimental Protocol & Methodological Causality
The following protocol is designed as a self-validating system, ensuring that intermediate states can be visually or analytically confirmed during the workflow[6].
Reagents and Materials
-
2,5-Dimethylphenol: 1.0 equivalent (Substrate)
-
Elemental Bromine (
): 2.1 equivalents (Electrophile) -
Glacial Acetic Acid (AcOH): Solvent
-
Sodium Bisulfite (
) 10% Aqueous Solution: Quenching agent
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (81.8 mmol) of 2,5-dimethylphenol in 50 mL of glacial acetic acid.
-
Causality: Glacial acetic acid is selected because it is a polar protic solvent that stabilizes the cationic Wheland intermediate without reacting with bromine. It also prevents the formation of hypobromous acid (HOBr), which occurs in aqueous media and can cause unwanted oxidative side reactions[4].
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Causality: Bromination of activated phenols is highly exothermic. Strict thermal control prevents the oxidative dearomatization of the phenol into quinones or abnormal dinitration-like degradation products[2].
-
-
Bromine Addition: Dissolve 27.4 g (171.8 mmol, 2.1 eq) of
in 20 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over 45–60 minutes.-
Self-Validation: The reaction mixture will initially decolorize rapidly as the first equivalent of bromine is consumed. As the less reactive monobromo intermediate forms, the red-brown color of bromine will persist longer between drops. Copious evolution of HBr gas will be observed.
-
-
Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.
-
Causality: The electron-withdrawing nature of the first bromine atom deactivates the ring slightly. Allowing the mixture to warm to room temperature provides the necessary kinetic energy to drive the second bromination to completion.
-
-
Quenching: Pour the reaction mixture slowly into 300 mL of an ice-cold 10% aqueous sodium bisulfite (
) solution under vigorous stirring.-
Causality:
acts as a reducing agent, instantly neutralizing any unreacted into innocuous bromide ions ( ). This halts the reaction precisely and prevents over-bromination during the workup phase.
-
-
Isolation & Purification: Filter the resulting heavy white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and inorganic salts. Recrystallize the crude product from a mixture of hexane and ethanol to yield pure 2,4-dibromo-3,6-dimethylphenol.
Fig 2: Experimental workflow for the synthesis and purification of the dibrominated product.
Quantitative Data & Analytical Characterization
To verify the success of the synthesis, researchers should compare their isolated product against the standard quantitative metrics outlined below. The presence of two distinct methyl singlets and a single aromatic proton in the
| Parameter | Value / Description |
| Chemical Formula | |
| Molecular Weight | 279.96 g/mol [7] |
| CAS Registry Number | 15460-15-8[8] |
| Starting Material | 2,5-Dimethylphenol (CAS: 95-87-4) |
| Typical Yield | 80 - 88% |
| Appearance | White to off-white crystalline powder |
Downstream Applications in Drug Development & Materials
The strategic placement of the two bromine atoms makes 2,4-dibromo-3,6-dimethylphenol an exceptional building block for advanced cross-coupling reactions.
-
Polycycle Synthesis: It is utilized as a core substrate in cyclocarbopalladation cascades. The carbon-bromine bonds undergo oxidative addition with Palladium catalysts (e.g.,
) to form complex five-, six-, and seven-membered ring systems via C-H activation[1]. -
Agrochemicals: The compound serves as an intermediate in the synthesis of 3-phenoxy-4-pyridazinol derivatives, which are highly potent herbicidal compositions[6].
-
Crystallographic Studies: It has been extensively studied to understand abnormal dinitration products, yielding insights into the formation of highly substituted cyclohex-3-enones[2].
References
-
Suffert, J., et al. (2017). Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation cascade reactions. Comptes Rendus de l'Académie des Sciences.
-
Hartshorn, M. P., et al. (1981). An abnormal dinitration product from 4,6-dibromo-2,5-dimethylphenol; X-ray crystal structure of 2,4-dibromo-6-hydroxy-3,6-dimethylcyclohex-3-enone. Journal of the Chemical Society, Chemical Communications.
-
Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica.
-
Nakajima, T., et al. (2009). 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same (US Patent 7608563B2). Google Patents.
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- 2. An abnormal dinitration product from 4,6-dibromo-2,5-dimethylphenol; X-ray crystal structure of 2,4-dibromo-6-hydroxy-3,6-dimethylcyclohex-3-enone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An abnormal dinitration product from 4,6-dibromo-2,5-dimethylphenol; X-ray crystal structure of 2,4-dibromo-6-hydroxy-3,6-dimethylcyclohex-3-enone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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2,4-Dibromo-3,6-dimethylphenol (CAS 15460-15-8): A Technical Guide to Synthesis, Reactivity, and Advanced Applications
As a Senior Application Scientist, I frequently encounter halogenated phenolic building blocks that serve as critical linchpins in both agrochemical development and advanced organic synthesis. Among these, 2,4-dibromo-3,6-dimethylphenol (CAS: 15460-15-8) stands out due to its unique regiochemistry and utility in transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an in-depth, field-proven analysis of its structural anomalies, self-validating synthetic protocols, and modern applications in drug discovery and materials science.
Structural Chemistry & The IUPAC Nomenclature Anomaly
To understand the reactivity of this molecule, one must first address a common point of confusion regarding its nomenclature. The precursor to this compound is 2,5-dimethylphenol .
When 2,5-dimethylphenol undergoes electrophilic aromatic bromination, the strongly electron-donating hydroxyl (-OH) group directs the incoming bromine electrophiles to the available ortho (position 6) and para (position 4) sites. Logically, one might assume the product should be named 4,6-dibromo-2,5-dimethylphenol. However, IUPAC nomenclature dictates that the numbering of the ring must provide the lowest possible locants for the substituents as a set.
Comparing the two possible numbering schemes starting from the -OH group (position 1):
-
Path A: 1-OH, 2-CH₃, 4-Br, 5-CH₃, 6-Br
Locant set: 2,4,5,6 -
Path B: 1-OH, 2-Br, 3-CH₃, 4-Br, 6-CH₃
Locant set: 2,3,4,6
Because the locant set (2,3,4,6) is lower at the first point of difference (3 vs. 4), Path B is the correct IUPAC numbering. Thus, the molecule is officially designated as 2,4-dibromo-3,6-dimethylphenol , despite being synthesized directly from 2,5-dimethylphenol. This structural arrangement makes it an ideal candidate for mechanistic studies regarding the stereochemistry of halogenation 1.
Quantitative Data: Physicochemical Properties
Table 1: Physicochemical & Identification Data
| Property | Value |
| Chemical Name | 2,4-Dibromo-3,6-dimethylphenol |
| CAS Registry Number | 15460-15-8 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Precursor Material | 2,5-Dimethylphenol (CAS: 95-87-4) |
| Reaction Type | Electrophilic Aromatic Substitution |
Synthetic Methodologies: Self-Validating Protocols
In the laboratory, the synthesis of 2,4-dibromo-3,6-dimethylphenol must be tightly controlled. The phenolic -OH group is a powerful activating group, making the aromatic ring highly nucleophilic. Without strict thermal and stoichiometric control, the reaction can easily over-oxidize the phenol into a quinone derivative.
Below is a field-proven, step-by-step methodology designed as a self-validating system , ensuring high yield and purity without the immediate need for complex analytical instrumentation.
Protocol: Controlled Electrophilic Aromatic Bromination
Step 1: Substrate Dissolution Dissolve 1.0 equivalent of 2,5-dimethylphenol in anhydrous chloroform (CHCl₃) under an inert nitrogen atmosphere.
-
Causality: Chloroform is chosen because it solubilizes both the polar phenol and the non-polar bromine, while remaining inert to electrophilic attack.
Step 2: Thermal Regulation Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Causality: The bromination of an activated phenol is highly exothermic. Suppressing the thermal energy prevents unwanted meta-bromination and oxidative degradation of the aromatic ring.
Step 3: Electrophile Addition Add 2.05 equivalents of molecular bromine (Br₂) dropwise over 40 minutes, ensuring the internal temperature never exceeds 20 °C.
-
Causality: The slight 0.05 eq excess ensures complete di-bromination at both the ortho and para positions, driving the reaction to completion.
Step 4: Self-Validating Reaction Monitoring Stir the mixture for an additional 1 hour at room temperature.
-
Trustworthiness & Validation: This protocol acts as a self-validating system. Molecular bromine acts as its own colorimetric indicator. The transition of the solution from a deep, opaque red to a pale yellow or colorless state visually confirms the stoichiometric consumption of the electrophile. Furthermore, the cessation of HBr gas evolution (monitored via a bubbler) confirms the end of the substitution phase.
Step 5: Quenching and Purification Quench the reaction with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Causality: NaHSO₃ instantly reduces any trace unreacted Br₂ to harmless bromide ions (Br⁻), preventing post-extraction oxidation. Extract the organic layer, dry over Na₂SO₄, and recrystallize from n-hexane to yield pure 2,4-dibromo-3,6-dimethylphenol crystals.
(Note: For an even milder approach, researchers can utilize tetraalkylammonium tribromides, such as tetrabutylammonium tribromide, in a DCM/MeOH solvent system to achieve selective bromination with fewer acidic byproducts 2.)
Advanced Applications in Organic Synthesis & Agrochemicals
The true value of 2,4-dibromo-3,6-dimethylphenol lies in its utility as a bifunctional building block. The presence of two labile carbon-bromine bonds alongside a reactive hydroxyl group allows for orthogonal functionalization.
A. Palladium-Catalyzed Cascade Cyclocarbopalladation
In advanced drug discovery and materials science, this compound is utilized to synthesize complex polycyclic scaffolds. Recent breakthroughs have demonstrated its use in palladium-catalyzed cascade cyclocarbopalladation followed by C(sp²)–H or C(sp³)–H activation. This allows for the rapid assembly of fused naphthalenes and seven-membered rings in a single step, forming three new carbon-carbon bonds simultaneously 3.
Table 2: Reaction Optimization for Polycyclic Synthesis (C-H Activation)
| Catalyst | Base / Additive | Solvent | Temp (°C) | Result / Yield |
| Pd(PPh₃)₄ | K₂CO₃, Propargyl bromide | Acetone | Reflux | Modest yield of pentacycles |
| Pd(OAc)₂ | P(OPh)₃, Cs₂CO₃ | 1,4-Dioxane | 130 °C | 40% yield of target scaffold |
| Pd(OAc)₂ | nBu₄NCl | Toluene | 130 °C | Lower yield, byproduct formation |
B. Agrochemical Development (Herbicides)
In the agricultural sector, 2,4-dibromo-3,6-dimethylphenol serves as a critical intermediate in the synthesis of 3-phenoxy-4-pyridazinol derivatives. These compounds are highly effective paddy field herbicides, demonstrating broad-spectrum weed control while maintaining strict safety profiles for rice crops 4.
Visualizing the Chemical Workflow
The following diagram maps the synthetic origin of 2,4-dibromo-3,6-dimethylphenol and its divergent downstream applications in modern chemistry.
Workflow of 2,4-Dibromo-3,6-dimethylphenol synthesis and its downstream chemical applications.
References
-
The Mechanism and Stereochemistry of Chlorination of 2,4-Dichloro-3,5,6-trimethylphenol and 2,4-Dichloro-3,6-dimethylphenol. Australian Journal of Chemistry (1994). 1
-
Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides. Bulletin of the Chemical Society of Japan (1987).2
-
Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions. Comptes Rendus de l'Académie des Sciences (2017). 3
-
3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same. US Patent 7608563B2 (2009). 4
Sources
- 1. connectsci.au [connectsci.au]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions [comptes-rendus.academie-sciences.fr]
- 4. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dibromo-3,6-dimethylphenol: Synthesis, Characterization, and Potential Applications
A comprehensive review of the available literature and a theoretical guide for researchers, scientists, and drug development professionals.
Introduction
2,4-Dibromo-3,6-dimethylphenol is a halogenated aromatic compound belonging to the broader class of brominated phenols. This group of molecules has garnered significant interest in various scientific fields due to their diverse biological activities and applications as chemical intermediates. Bromophenols, naturally found in marine organisms and also synthetically accessible, are known to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. The precise substitution pattern of bromine atoms and methyl groups on the phenol ring is critical in determining the compound's chemical reactivity, physical properties, and biological efficacy.
This technical guide aims to provide a thorough literature review on 2,4-Dibromo-3,6-dimethylphenol. However, a comprehensive search of the scientific literature reveals a notable scarcity of specific data for this particular isomer. Therefore, this document will serve a dual purpose: to present the available information and to provide a theoretical and practical framework for its synthesis and characterization based on established chemical principles and the known properties of closely related, well-documented analogs. This approach is designed to empower researchers to navigate the existing knowledge gaps and to design robust experimental strategies for the preparation and evaluation of 2,4-Dibromo-3,6-dimethylphenol.
Chemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C8H8Br2O | PubChem |
| Molecular Weight | 279.96 g/mol | PubChem |
| IUPAC Name | 2,4-dibromo-3,6-dimethylphenol | |
| CAS Number | 31213-53-7 |
The structure of 2,4-Dibromo-3,6-dimethylphenol, as the name implies, consists of a phenol ring substituted with two bromine atoms at positions 2 and 4, and two methyl groups at positions 3 and 6. The hydroxyl group at position 1 is a powerful activating group in electrophilic aromatic substitution reactions, while the methyl groups are weakly activating. The bromine atoms are deactivating but are ortho, para-directing. This substitution pattern influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.
Synthesis of 2,4-Dibromo-3,6-dimethylphenol: A Theoretical and Practical Approach
Retrosynthetic Analysis
The most direct approach to 2,4-Dibromo-3,6-dimethylphenol is the electrophilic bromination of 3,6-dimethylphenol. The hydroxyl and methyl groups will direct the incoming bromine electrophiles to the ortho and para positions. In 3,6-dimethylphenol, the C2, C4, and C6 positions are activated. Since C6 is already substituted with a methyl group, the bromination is expected to occur at C2 and C4.
Caption: Retrosynthetic approach for 2,4-Dibromo-3,6-dimethylphenol.
Proposed Experimental Protocol
This protocol is adapted from general procedures for the bromination of phenols and related aromatic compounds.[1][2] Optimization of reaction conditions, particularly stoichiometry and temperature, will be crucial to maximize the yield of the desired product and minimize the formation of mono-brominated or other isomeric byproducts.
Materials:
-
3,6-Dimethylphenol
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,6-dimethylphenol (1.0 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and careful temperature control is essential to prevent over-bromination and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,4-Dibromo-3,6-dimethylphenol can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.
Sources
2,4-Dibromo-3,6-dimethylphenol: Structural Logic, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of pharmaceutical synthesis and advanced materials, sterically hindered and heavily functionalized phenols serve as critical building blocks. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a prime example of a highly versatile intermediate. This whitepaper provides researchers and drug development professionals with an in-depth technical analysis of this compound, exploring the rigorous logic behind its IUPAC nomenclature, detailing self-validating synthetic protocols, and examining its pivotal role in generating complex polycyclic scaffolds and active pharmaceutical ingredients (APIs).
Structural Chemistry & The Logic of IUPAC Nomenclature
A common point of confusion among synthetic chemists involves the nomenclature of this compound. Why is it named 2,4-dibromo-3,6-dimethylphenol rather than 4,6-dibromo-2,5-dimethylphenol? The answer lies in the strict application of IUPAC lowest-locant rules applied to electrophilic aromatic substitution (EAS) products.
The parent compound is 2,5-dimethylphenol . In this system, the hydroxyl (-OH) group is a strong activating, ortho/para-directing group. The two methyl (-CH₃) groups are weak activating, ortho/para-directing groups.
-
The -OH group directs electrophiles to positions 2, 4, and 6. Position 2 is sterically blocked by a methyl group.
-
The methyl group at position 5 directs to positions 4 and 6.
-
Therefore, positions 4 and 6 are synergistically activated and highly nucleophilic.
Upon exhaustive bromination, bromines are installed at positions 4 and 6, yielding a theoretical intermediate numbered as 1-hydroxy-2-methyl-4-bromo-5-methyl-6-bromobenzene. If we maintain this numbering, the substituent locants are 2,4,5,6 .
However, IUPAC rules dictate that the ring must be numbered to give the lowest possible locant set at the first point of difference. If we number the ring in the opposite direction (counter-clockwise starting from the -OH group), the substituents fall at positions 2, 3, 4, and 6 . Comparing the two sets—(2,3,4,6) vs. (2,4,5,6) —the number 3 is lower than 4. Alphabetizing the substituents (bromo before methyl) finalizes the authoritative name: 2,4-dibromo-3,6-dimethylphenol .
Figure 1: Mechanistic rationale and IUPAC nomenclature resolution for 2,4-dibromo-3,6-dimethylphenol.
Quantitative Data & Physicochemical Properties
To facilitate analytical tracking and inventory management, the core physicochemical properties of the compound are summarized below.
| Property | Value / Description |
| IUPAC Name | 2,4-Dibromo-3,6-dimethylphenol |
| CAS Registry Number | 15460-15-8 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Parent Precursor | 2,5-Dimethylphenol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Synthetic Methodologies & Self-Validating Protocols
As application scientists, we prioritize scalable, reproducible chemistry. The synthesis of 2,4-dibromo-3,6-dimethylphenol relies on the controlled electrophilic aromatic bromination of 2,5-dimethylphenol [1]. Below are two field-proven methodologies.
Protocol A: Classical Electrophilic Aromatic Bromination
This protocol utilizes elemental bromine. The causality behind the solvent and temperature choices is critical: chloroform acts as a non-polar, aprotic solvent to moderate the reactivity of Br₂, while low temperatures prevent the oxidative coupling of the phenol into diphenoquinones.
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 2,5-dimethylphenol (1.0 eq) and anhydrous CHCl₃ (to yield a 0.5 M solution).
-
Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Addition: Add a solution of Br₂ (2.05 eq) in CHCl₃ dropwise over 40 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing over-bromination.
-
Reaction: Stir for 1 hour at room temperature. Monitor via TLC (Hexane/EtOAc 9:1).
-
Self-Validation (Quench): Quench the reaction with saturated aqueous Na₂S₂O₃. Validation cue: The immediate dissipation of the deep red/orange bromine color visually confirms the successful reduction and neutralization of excess oxidant.
-
Isolation: Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from n-hexane to afford the pure product as off-white crystals.
Protocol B: Greener Selective Bromination via TBABr₃
For environments where handling liquid Br₂ is restricted, [2].
Step-by-Step Workflow:
-
Preparation: Dissolve 2,5-dimethylphenol (1.0 eq) in a 5:2 mixture of CH₂Cl₂ and MeOH. Causality: MeOH acts as a protic co-solvent to stabilize the transition state during EAS and solubilize the ammonium salt.
-
Addition: Add TBABr₃ (2.05 eq) in portions at room temperature. Causality: TBABr₃ is a stable, weighable solid that acts as a slow-release source of Br₂, drastically improving regioselectivity and operational safety.
-
Reaction: Stir for 30–60 minutes.
-
Self-Validation: Validation cue: The reaction is complete when the distinct yellow color of the tribromide ion fades to a pale/colorless solution, indicating full consumption of the brominating agent. Confirm via TLC.
-
Isolation: Evaporate the solvent, partition the residue between water and EtOAc, separate the organic layer, dry, and concentrate.
Applications in Drug Development and Advanced Materials
Pharmaceutical Intermediates (Kinase Inhibitors)
In oncology drug discovery, 2,4-dibromo-3,6-dimethylphenol is utilized as a foundational building block for synthesizing [3]. The phenolic -OH is typically alkylated or protected, while the two bromine atoms serve as orthogonal handles for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to rapidly build the complex, multi-ring systems required to achieve high-affinity binding within the ATP-binding pocket of kinases.
Agrochemical Development
The compound is a crucial precursor in the synthesis of [1], which exhibit potent herbicidal activity. The specific substitution pattern (methyls and bromines) provides the necessary steric bulk and lipophilicity (logP) to optimize membrane permeability in plant cells while resisting rapid metabolic degradation.
Complex Polycyclic Scaffolds via Cyclocarbopalladation
In advanced synthetic methodology, the dibrominated phenol scaffold is used to construct complex 5-, 6-, and 7-membered fused ring systems. As demonstrated by Suffert et al., the compound undergoes a [4]. This elegant cascade rapidly generates functionalized naphthalene derivatives from simple starting materials.
Figure 2: Palladium-catalyzed double cyclocarbopalladation and C-H activation cascade utilizing the dibrominated phenol.
References
- Title: 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same Source: US Patent US7608563B2 URL
-
Title: Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides Source: Bulletin of the Chemical Society of Japan, 60(11), 4187-4189 (1987). URL: [Link]
- Title: Pyrazole Compounds (Raf Inhibitors)
-
Title: Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation Source: Comptes Rendus Chimie, 20(6), 617-627 (2017). URL: [Link]
Methodological & Application
Synthesis of 2,4-Dibromo-3,6-dimethylphenol: A Comprehensive Application Note and Protocol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Precursor for complex polycyclic frameworks, transition metal ligands, and advanced herbicidal compositions.
Introduction & Mechanistic Rationale
The compound 2,4-dibromo-3,6-dimethylphenol is a highly functionalized aromatic building block utilized extensively in the synthesis of agrochemicals, specifically 3-phenoxy-4-pyridazinol herbicidal derivatives 1, and as a precursor for transition-metal-catalyzed cascade cyclizations.
The Nomenclature Paradox
A critical insight for synthetic chemists is understanding the nomenclature of this molecule. The synthesis begins with 2,5-dimethylphenol . The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. Because the methyl groups occupy positions 2 and 5, the most electron-rich available sites for electrophilic aromatic substitution (EAS) are the para (C4) and ortho (C6) positions.
Complete bromination yields what is structurally 4,6-dibromo-2,5-dimethylphenol . However, IUPAC nomenclature dictates that the numbering of the ring must provide the lowest possible locant set.
-
Path A (Original): 1-OH, 2-CH₃, 4-Br, 5-CH₃, 6-Br (Locant set: 1,2,4,5,6)
-
Path B (Reversed): 1-OH, 2-Br, 3-CH₃, 4-Br, 6-CH₃ (Locant set: 1,2,3,4,6)
Because the locant set (1,2,3,4,6) is lower than (1,2,4,5,6), the correct IUPAC name for the product is 2,4-dibromo-3,6-dimethylphenol .
Mechanistic Causality
The protocol relies on the direct electrophilic bromination of the phenol ring using elemental bromine (Br₂) 2. Chloroform (CHCl₃) is selected as the solvent because its non-polar nature stabilizes the polarized Br₂ complex without promoting the over-oxidation often seen in aqueous or highly polar media. Strict temperature control (10–20 °C) is mandatory; elevated temperatures provide the activation energy required for competing radical bromination at the benzylic methyl positions.
Electrophilic Aromatic Substitution pathway detailing the sequential dibromination of 2,5-dimethylphenol.
Materials and Reagents
The following stoichiometry is optimized for a highly scalable, high-yield (85%+) synthesis based on validated industrial protocols 3.
Table 1: Reagent Stoichiometry and Function
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Experimental Role |
| 2,5-Dimethylphenol | 122.16 | 1.00 | 200.0 g | 1.637 | Aromatic Starting Material |
| Bromine (Br₂) | 159.81 | 2.05 | 537.2 g (~172 mL) | 3.360 | Electrophile |
| Chloroform (CHCl₃) | 119.38 | - | 2.0 L | - | Non-polar Reaction Solvent |
| 10% aq. CaCO₃ | 100.09 | Excess | 2.0 L | - | Mild Quenching Agent |
| n-Hexane | 86.18 | - | 2.5 L | - | Recrystallization Solvent |
Step-by-Step Experimental Protocol
This protocol is a self-validating system. The evolution of HBr gas and the exothermic nature of the reaction serve as real-time indicators of reaction progress.
Phase 1: Setup and Dissolution
-
Reactor Preparation: Equip a 5 L, three-necked round-bottom flask with a heavy-duty mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermocouple, and a gas outlet connected to a basic scrubber system (e.g., 1M NaOH trap) to neutralize evolved HBr gas.
-
Dissolution: Add 200 g of 2,5-dimethylphenol to the flask, followed by 2.0 L of anhydrous chloroform (CHCl₃). Engage the mechanical stirrer at 250 rpm until the solid is completely dissolved.
Phase 2: Controlled Electrophilic Bromination
-
Cooling: Submerge the reaction flask in an ice-water bath. Monitor the internal thermocouple until the solution temperature stabilizes between 10 °C and 15 °C.
-
Addition: Load 537.2 g of elemental bromine (Br₂) into the dropping funnel. Begin dropwise addition over a strict 40-minute window.
-
Critical Causality: The addition rate must be dynamically adjusted to maintain the internal temperature strictly below 20 °C. If the temperature exceeds 20 °C, pause the addition; thermal runaway will induce radical formation, leading to unwanted bromination of the methyl groups.
-
-
Maturation: Once the addition is complete, remove the ice bath. Allow the dark red mixture to stir for an additional 60 minutes at ambient temperature to ensure complete conversion of the mono-bromo intermediate to the dibrominated target.
Phase 3: Quenching and Purification
-
Neutralization: Slowly pour 2.0 L of a 10% aqueous calcium carbonate (CaCO₃) solution into the reaction mixture.
-
Critical Causality: CaCO₃ is chosen over strong bases (like NaOH) because it effectively neutralizes the dissolved HBr byproduct (forming water-soluble CaBr₂) without creating a highly alkaline environment that could cause emulsion issues or phenoxide oxidation.
-
-
Extraction: Transfer the neutralized biphasic mixture to a 5 L separatory funnel. Allow the layers to separate. Drain the lower organic (chloroform) layer. Wash the organic layer once with 1 L of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporator) to yield a crude, dry solid (approx. 492 g).
-
Recrystallization: Suspend the crude solid in 2.5 L of n-hexane. Heat the suspension to reflux (approx. 68 °C) until the solid fully dissolves. Allow the solution to cool slowly to room temperature, then transfer to a 0 °C bath for 2 hours to induce maximal crystallization.
-
Isolation: Filter the resulting crystals via vacuum filtration, wash with 200 mL of ice-cold n-hexane, and dry under high vacuum overnight.
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Analytical Characterization & Data Presentation
Following the recrystallization step, the product should be validated against the expected physical and spectroscopic parameters.
Table 2: Expected Characterization Data
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Isolated Yield | ~393 g (85.7% theoretical yield) |
| Chemical Formula | Ch₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Purity (HPLC) | > 98% |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic shifts for the single aromatic proton (C5-H) and the two distinct benzylic methyl groups. |
References
- US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same. Google Patents.
-
Total Synthesis and Absolute Configuration of Pseudosemiglabrin, a Platelet Aggregation Antagonist, and Its Diastereomer Semiglabrin (Citing Tetrahedron Letters 1998, 39, 2947). Journal of the American Chemical Society. URL:[Link]
- JPH05148175A - Production of p-dimethoxybenzene derivative. Google Patents.
Sources
Introduction: The Significance of Substituted Phenols
An in-depth guide to the synthesis and characterization of 2,4-Dibromo-3,6-dimethylphenol, this document provides a comprehensive protocol for researchers and professionals in drug development and chemical synthesis. It outlines the necessary reagents, step-by-step procedures, safety precautions, and analytical methods for successful preparation and validation of the target compound.
Halogenated and alkylated phenols are crucial building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. 2,4-Dibromo-3,6-dimethylphenol is a specific example of a polysubstituted phenol, and its synthesis involves the electrophilic aromatic substitution of 3,6-dimethylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which governs the positions of the incoming bromine atoms.[1][2] Understanding the principles of this reaction allows for precise control over the synthesis of specifically substituted aromatic compounds.
This guide provides a detailed experimental procedure for the synthesis, purification, and characterization of 2,4-Dibromo-3,6-dimethylphenol, grounded in established chemical principles and safety protocols.
Core Synthesis: Electrophilic Aromatic Bromination
The synthesis of 2,4-Dibromo-3,6-dimethylphenol is achieved through the direct bromination of 3,6-dimethylphenol. The hydroxyl group on the aromatic ring is a powerful activating group, significantly increasing the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1] In this case, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C6 is already occupied by a methyl group, the bromination will occur at the available C2 and C4 positions.
A suitable solvent, such as glacial acetic acid or carbon tetrachloride, is used to facilitate the reaction between the phenol and elemental bromine.[3][4] The reaction is typically exothermic, and controlling the temperature during the addition of bromine is crucial to prevent side reactions and the formation of over-brominated byproducts.[3]
Visualization of the Reaction Mechanism
The following diagram illustrates the stepwise mechanism of electrophilic aromatic substitution for the dibromination of 3,6-dimethylphenol.
Caption: Mechanism of Dibromination of 3,6-dimethylphenol.
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of phenols.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dimethylphenol | Reagent | Standard Supplier | Also known as 2,5-Xylenol |
| Bromine (Br₂) | ACS | Standard Supplier | Highly corrosive and toxic. Handle with extreme care. |
| Glacial Acetic Acid | ACS | Standard Supplier | Corrosive. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS | Standard Supplier | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | ACS | Standard Supplier | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Standard Supplier | For drying the organic phase. |
| Dichloromethane (CH₂Cl₂) | HPLC | Standard Supplier | For extraction. |
| Ethanol or Hexane | ACS | Standard Supplier | For recrystallization. |
Equipment
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Synthesis Procedure
-
Dissolution of Starting Material : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.8 mmol) of 3,6-dimethylphenol in 100 mL of glacial acetic acid. Stir the mixture at room temperature until the phenol is completely dissolved.
-
Preparation for Bromination : Cool the flask in an ice bath to bring the temperature of the solution down to 0-5 °C.
-
Addition of Bromine : In a dropping funnel, place a solution of 8.8 mL (171.8 mmol, 2.1 equivalents) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred phenol solution over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize the formation of byproducts.[3] Hydrogen bromide gas will be evolved during the reaction, so the procedure must be performed in a well-ventilated fume hood.[3]
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching : Carefully pour the reaction mixture into 300 mL of cold water containing approximately 10 g of sodium thiosulfate. This will neutralize any unreacted bromine, indicated by the disappearance of the reddish-brown color.
-
Precipitation and Isolation : The crude 2,4-Dibromo-3,6-dimethylphenol will precipitate as a solid. Stir the suspension for 15 minutes, then collect the solid by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral. This removes acetic acid and inorganic salts.
-
Recrystallization : Purify the crude solid by recrystallization.[6] A suitable solvent system can be determined empirically, but ethanol/water or hexanes are good starting points. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
-
Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the compound's melting point.
Visualization of the Purification Workflow
Caption: Workflow for the Purification of 2,4-Dibromo-3,6-dimethylphenol.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2,4-Dibromo-3,6-dimethylphenol, the following analytical techniques are recommended:
-
Melting Point : A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR will show characteristic signals for the remaining aromatic proton and the two methyl groups. The chemical shifts and coupling patterns will confirm the substitution pattern.
-
¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic broad peak for the O-H stretch of the phenolic group and peaks corresponding to C-Br and C-H bonds.
-
Mass Spectrometry (MS) : This will confirm the molecular weight of the compound and show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Safety and Handling
Working with bromine and halogenated phenols requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Ventilation : All procedures involving bromine and volatile organic solvents must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors.[8][10]
-
Handling Bromine : Bromine is extremely corrosive and can cause severe burns upon contact with skin.[10] It is also highly toxic if inhaled. Handle with extreme caution.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly increase the temperature after bromine addition. |
| Loss of product during work-up. | Ensure complete precipitation before filtration. Use minimal hot solvent for recrystallization. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify by column chromatography on silica gel. |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems (e.g., toluene, heptane). | |
| Presence of mono-brominated or tri-brominated byproducts | Incorrect stoichiometry of bromine. | Carefully measure the amount of bromine added. |
| Poor temperature control. | Maintain a low temperature during bromine addition. |
References
-
Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved from [Link]
-
Correa-Londoño, G. A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17281–17290. Retrieved from [Link]
-
eGyanKosh. (n.d.). Experiment 10: Estimation of Phenols. Retrieved from [Link]
- Dietzler, A. J., & Bradley, K. B. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S. Patent and Trademark Office.
-
Thermo Fisher Scientific. (2026). Safety Data Sheet: 4-Bromo-2,6-dimethylphenol. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Larsson, E. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1592-1596. Retrieved from [Link]
-
Fischer, A., & Henderson, G. N. (1985). Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1933-1938. Retrieved from [Link]
-
Gattermann, L. (1909). The practical methods of organic chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
- van der Meer, S., & van Wijk, A. M. (1967). U.S. Patent No. 3,337,642. Washington, DC: U.S. Patent and Trademark Office.
-
Scribd. (n.d.). Dimethylphenol Isomer NMR Analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Siddiqui, S. A., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Jurnal Pendidikan Kimia, 23(1), 10-14. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dibromo-6-(bromomethyl)phenol. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
Application Note: 2,4-Dibromo-3,6-dimethylphenol as a Divergent Building Block for Complex Molecular Architectures
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the pursuit of complex molecular architectures, highly functionalized aromatic building blocks are indispensable. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) represents a privileged scaffold offering orthogonal reactivity. Synthesized efficiently via the regioselective electrophilic dibromination of 2,5-dimethylphenol[1], this molecule possesses two chemically distinct carbon-bromine bonds. This application note details the mechanistic rationale and provides self-validating protocols for the divergent, step-wise functionalization of this scaffold using palladium-catalyzed cross-coupling methodologies to build complex pharmaceutical derivatives[2].
Mechanistic Rationale: The Steric Paradigm
The utility of 2,4-dibromo-3,6-dimethylphenol lies in the differential steric environments of its two bromine atoms, which dictate the sequence of oxidative addition by transition metal catalysts.
-
C4-Bromine (Kinetic Site): Flanked by a methyl group (C3) and a proton (C5), the C4 position is sterically accessible.
-
C2-Bromine (Orthogonal Site): Compressed between the hydroxyl group (C1) and a methyl group (C3), the C2 position exhibits significant steric hindrance.
When subjected to a bulky catalyst system like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], oxidative addition occurs exclusively at the less hindered C4-Br bond. This causality allows for a highly regioselective Suzuki-Miyaura coupling, leaving the C2-Br intact for subsequent, more forceful coupling reactions (e.g., Sonogashira alkynylation)[2]. Mild brominating agents, such as tetraalkylammonium tribromides, can also be employed to achieve high regioselectivity and yield during the initial synthesis of the scaffold[3].
Experimental Workflows & Protocols
Protocol I: Regioselective C4 Suzuki-Miyaura Arylation
Objective: Selective mono-arylation at the C4 position.
Reagents:
-
2,4-Dibromo-3,6-dimethylphenol (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)
Causality of Choices:
-
Catalyst: The bulky triphenylphosphine ligands of Pd(PPh3)4 are highly sensitive to steric bulk, enforcing absolute regioselectivity for the C4 position over C2.
-
Solvent System: The biphasic Toluene/EtOH/H2O mixture is critical. Toluene solubilizes the hydrophobic bromophenol, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring the boronate complex can interact with the organic-soluble palladium cycle without precipitating.
-
Base: Aqueous Na2CO3 is mild enough to activate the boronic acid into a reactive boronate intermediate without deprotonating the phenol (pKa ~10) to an extent that would alter the electronic distribution and disrupt catalysis.
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with 2,4-dibromo-3,6-dimethylphenol, arylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon three times to prevent catalyst oxidation.
-
Solvent Addition: Add degassed toluene and ethanol via syringe. Stir at room temperature for 5 minutes to ensure dissolution.
-
Base Addition: Inject the 2.0 M aqueous Na2CO3 solution.
-
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.
-
Self-Validation Checkpoint: Prior to workup, extract a 50 µL aliquot from the organic layer. Quench with water and extract into EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 8:2) alongside the starting material. Validation is achieved when the starting material spot is completely consumed. Confirm via GC-MS: the product must exhibit a molecular ion peak with a 1:1 isotopic distribution (M / M+2), definitively proving the retention of exactly one bromine atom (the C2-Br).
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.
Protocol II: Orthogonal C2 Sonogashira Alkynylation
Objective: Functionalization of the sterically hindered C2 position following C4 arylation.
Reagents:
-
C4-Aryl-2-bromo-3,6-dimethylphenol intermediate (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl2(PPh3)2 (5 mol%)
-
CuI (10 mol%)
-
Solvent: Triethylamine (Et3N) / DMF (1:1 v/v)
Causality of Choices:
-
Catalyst System: The C2-Br is highly hindered. A Pd(II) precatalyst paired with a CuI co-catalyst is required. The copper forms an active copper acetylide intermediate that forcefully drives the transmetalation step, overcoming the steric barrier at C2.
-
Solvent/Base: Et3N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne. DMF is added to increase the solubility of the increasingly complex organic framework.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, combine the C4-aryl intermediate, PdCl2(PPh3)2, and CuI. Purge with Argon.
-
Solvent & Reagent Addition: Add anhydrous DMF and Et3N, followed by the terminal alkyne.
-
Reaction: Seal the tube and heat to 85 °C for 8–10 hours. The elevated temperature is structurally necessary to provide the activation energy required for oxidative addition into the crowded C2-Br bond.
-
Self-Validation Checkpoint: Monitor via LC-MS. Validation of successful orthogonal coupling is the complete loss of the 1:1 isotopic bromine signature in the mass spectrum, replaced by a unified molecular ion peak corresponding to the exact mass of the fully substituted product. IR spectroscopy provides secondary validation via the appearance of a weak C≡C stretching frequency near 2210 cm⁻¹.
-
Workup: Filter the mixture through a pad of Celite to remove insoluble copper/palladium salts. Wash with EtOAc, concentrate, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected outcomes and conditions for the divergent functionalization of the 2,4-dibromo-3,6-dimethylphenol scaffold.
| Reaction Type | Target Position | Key Reagents | Catalyst System | Temp / Time | Typical Yield |
| Bromination | C2, C4 | Br₂, CHCl₃ or R₄NBr₃ | None | 20 °C / 1 h | 85–95% |
| Suzuki-Miyaura | C4 (Kinetic) | Ar-B(OH)₂, Na₂CO₃, Tol/EtOH/H₂O | Pd(PPh3)4 (5 mol%) | 80 °C / 12 h | 75–88% |
| Sonogashira | C2 (Hindered) | Terminal Alkyne, Et₃N, DMF | PdCl2(PPh3)2 (5 mol%), CuI (10 mol%) | 85 °C / 8 h | 70–85% |
Visualization: Divergent Synthetic Workflow
The logical progression of the orthogonal functionalization is mapped below.
Divergent synthetic workflow demonstrating the step-wise, regioselective functionalization of the scaffold.
References
-
Kajigaeshi, S., Kakinami, T., Okamoto, T., Nakamura, H., & Fujikawa, M. (1987). Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides. Bulletin of the Chemical Society of Japan, 60(11), 4187-4189.[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Palladium-Catalyzed Alkynylation. Tetrahedron Letters, 16(50), 4467-4470.[Link]
- Takeda Chemical Industries Ltd. (1993). Production of p-dimethoxybenzene derivative (Patent No. JPH05148175A).
- Nissan Chemical Industries Ltd. (2011). 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same (Patent No. US7964531B2). U.S.
Sources
Application Note: NMR Spectroscopic Characterization of 2,4-Dibromo-3,6-dimethylphenol
Introduction and Structural Context
2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a highly substituted phenolic compound frequently utilized as a critical synthetic intermediate in the development of complex polycyclic scaffolds and advanced agrochemical agents[1][2]. Due to its dense substitution pattern—featuring two massive bromine atoms, two methyl groups, and a hydroxyl group on a single benzene ring—it presents a unique case study in steric compression, anisotropic deshielding, and heavy-atom effects. This application note provides a comprehensive, self-validating protocol for the NMR characterization of this molecule, designed for researchers requiring high-fidelity structural verification.
Sample Preparation & Solvent Causality
The integrity of an NMR experiment begins with sample preparation. For heavily substituted phenols, solvent selection and concentration dictate the resolution of critical quaternary carbons and exchangeable protons.
-
Solvent Selection (Causality): Chloroform-d (CDCl₃) is the optimal solvent for this compound[3]. Unlike protic solvents (e.g., Methanol-d₄), CDCl₃ does not undergo rapid proton exchange with the phenolic hydroxyl (-OH) group. This allows the -OH signal to be observed as a distinct, albeit broad, singlet rather than being lost to the solvent peak.
-
Concentration Optimization: While 10–15 mg in 0.6 mL of CDCl₃ is sufficient for ¹H NMR, the ¹³C NMR requires a significantly higher concentration (40–50 mg). The molecule contains five quaternary carbons (C1, C2, C3, C4, C6). Lacking directly attached protons, these carbons suffer from inefficient dipole-dipole relaxation, resulting in weak signals. High concentration ensures these peaks emerge clearly from the baseline noise.
-
Internal Standardization: Tetramethylsilane (TMS) at 0.05% v/v must be used to set the 0.00 ppm reference point, ensuring chemical shift accuracy across different magnetic field strengths.
1D NMR Acquisition Protocols
To establish a self-validating baseline, the 1D acquisition parameters must be tuned to the specific relaxation dynamics of the halogens and quaternary centers.
Step 1: ¹H NMR (Proton) Acquisition
-
Frequency: 400 MHz (minimum recommended to resolve subtle line broadening).
-
Pulse Sequence: Standard 30° pulse (zg30) to ensure rapid longitudinal relaxation between scans.
-
Relaxation Delay (D1): 1.0 s.
-
Scans: 16 to 32.
Step 2: ¹³C NMR (Carbon) Acquisition
-
Frequency: 100 MHz.
-
Pulse Sequence: Power-gated decoupling (zgpg30). This prevents excessive Nuclear Overhauser Effect (NOE) heating in the sample while maintaining decoupled singlets.
-
Relaxation Delay (D1) - Critical Step: Set to 2.5–3.0 seconds . Because quaternary carbons (especially C-Br and C-OH) relax slowly, a standard 1.0 s delay will cause these signals to saturate and vanish. The extended D1 ensures complete relaxation and accurate signal-to-noise ratios for the fully substituted ring carbons.
-
Scans: 512–1024 (depending on exact concentration).
Quantitative Data Presentation
The following tables summarize the expected chemical shifts based on empirical data and substituent effect calculations.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| C3-CH₃ | 2.67 | Singlet (s) | 3H | Highly deshielded by two adjacent ortho-bromine atoms (C2, C4)[3]. |
| C6-CH₃ | 2.48 | Singlet (s) | 3H | Deshielded by ortho-OH, but lacks the dual heavy-atom effect of C3[3]. |
| C1-OH | ~5.20 | Broad Singlet (br s) | 1H | Typical phenolic OH; broadens due to intermolecular hydrogen bonding. |
| C5-H | ~7.35 | Singlet (s) | 1H | Isolated aromatic proton; lacks ortho/meta couplings. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃) - Typical Ranges
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Rationale |
|---|---|---|---|
| C1 | ~149.0 | Quaternary (C-OH) | Strongly deshielded by the highly electronegative oxygen atom. |
| C3 | ~137.0 | Quaternary (C-CH₃) | Deshielded by the methyl group and inductive effects of adjacent bromines. |
| C5 | ~131.0 | Tertiary (CH) | Standard aromatic methine carbon. |
| C6 | ~123.0 | Quaternary (C-CH₃) | Shifted upfield relative to C3 due to the ortho/para directing effects of the OH. |
| C4 | ~116.0 | Quaternary (C-Br) | Heavy atom effect of bromine causes an upfield shift. |
| C2 | ~112.0 | Quaternary (C-Br) | Heavy atom effect, further shielded by the ortho-OH group. |
| C3-CH₃ | ~21.0 | Primary (CH₃) | Sterically compressed methyl carbon. |
| C6-CH₃ | ~16.0 | Primary (CH₃) | Standard aromatic methyl carbon. |
Mechanistic Insights into Chemical Shifts
-
The "Heavy Atom" Deshielding Anomaly: In the ¹H NMR spectrum, the C3-methyl group resonates at an unusually downfield position (2.67 ppm) compared to a standard aromatic methyl (~2.3 ppm)[3]. This is a direct consequence of being sandwiched between two massive bromine atoms at C2 and C4. The electron clouds of the bromines force the methyl protons into the deshielding region of the aromatic ring current (steric compression), while the inductive electron-withdrawing effect of the halogens further strips electron density.
-
Self-Validating Protocol (D₂O Shake): To definitively prove the assignment of the ~5.20 ppm peak as the hydroxyl proton, a "D₂O shake" experiment is mandatory. Adding a single drop of Deuterium Oxide (D₂O) to the NMR tube and shaking facilitates rapid proton-deuterium exchange (Ar-OH + D₂O ⇌ Ar-OD + HDO). Upon re-running the ¹H NMR, the peak at 5.20 ppm will vanish, and a new HDO peak will emerge at ~4.7 ppm, validating the assignment.
2D NMR Workflow for Self-Validating Regiochemistry
When validating the exact regiochemistry of the bromines and methyls, 1D NMR alone is insufficient. A combination of HSQC and HMBC is required to build a self-validating correlation network.
-
HSQC (Heteronuclear Single Quantum Coherence): Run this to link the C5-H proton (~7.35 ppm) directly to the C5 carbon (~131.0 ppm), and the two methyl proton singlets to their respective primary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of structure. The C5 proton will show strong 3-bond (
) correlations to C1 (C-OH) and C3 (C-CH₃), but no correlation to C2. This correlation network definitively maps the substitution pattern, ensuring the bromines are locked at the 2,4-positions.
Workflow for 2D NMR structural validation of 2,4-Dibromo-3,6-dimethylphenol.
References
1.[3] Vertex Pharmaceuticals Inc. (2008). CA2643066A1 - Pyrazole compounds. Google Patents. 2.[1] Suffert, J., et al. (2017). Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation cascade reactions. Comptes Rendus de l'Académie des Sciences. 3.[2] Nissan Chemical Industries, Ltd. (2008). KR20080097494A - 2-cyclopropyl-6-methylphenol. Google Patents.
Sources
Using 2,4-Dibromo-3,6-dimethylphenol in medicinal chemistry
Application Note: 2,4-Dibromo-3,6-dimethylphenol as a Strategic Building Block in Medicinal Chemistry and Complex Scaffold Synthesis
Executive Summary
In modern medicinal chemistry and complex natural product synthesis, highly substituted phenols are prized for their ability to lock molecular conformations and dictate strict regiocontrol during late-stage functionalization. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a uniquely functionalized building block featuring two electron-donating methyl groups, two heavy bromine atoms, and a phenolic hydroxyl group. This specific steric and electronic topology makes it an exceptional precursor for two major applications:
-
The construction of sterically hindered, lipophilic cores in targeted kinase therapeutics (e.g., Raf inhibitors)[1].
-
The assembly of complex polycyclic scaffolds via palladium-catalyzed cascade cyclocarbopalladation/C–H activation[2].
This application note provides a deep dive into the reactivity profile of 2,4-dibromo-3,6-dimethylphenol, detailing the causality behind experimental choices and providing self-validating protocols for its use in advanced synthetic workflows.
Physicochemical & Structural Profiling
The synthetic utility of 2,4-dibromo-3,6-dimethylphenol is governed by the distinct electronic environments of its two bromine atoms. The C2-bromine is highly sterically hindered (sandwiched between the hydroxyl and a methyl group) but is electronically activated for oxidative addition due to the proximity of the oxygen lone pairs. The C4-bromine is less sterically hindered but sits in a different electronic environment, allowing for regioselective cross-coupling or hydrodehalogenation depending on the chosen catalytic system[3].
Table 1: Physicochemical Properties of 2,4-Dibromo-3,6-dimethylphenol
| Property | Value | Structural Implication |
| CAS Number | 15460-15-8 | Standard identifier for procurement. |
| Molecular Formula | C8H8Br2O | High halogen content requires light-sensitive handling. |
| Molecular Weight | 279.96 g/mol | High mass density; contributes to lipophilicity (LogP). |
| Substituent Pattern | 2,4-dibromo, 3,6-dimethyl | Dictates regioselectivity in Suzuki/Stille couplings. |
| H-Bond Donors/Acceptors | 1 / 1 (Phenolic OH) | Acts as an anchor for O-alkylation to build alkyne tethers. |
Application 1: Palladium-Catalyzed Cascade Cyclocarbopalladation
One of the most elegant applications of 2,4-dibromo-3,6-dimethylphenol is its use as a starting material for synthesizing fused polycycles containing five-, six-, and seven-membered rings. These structures closely mimic biologically active natural products like illudalane sesquiterpenes and malibatol A[2].
By first O-alkylating the phenol with propargyl bromide, researchers create a pre-organized tether. Upon exposure to a Pd(0) catalyst, an oxidative addition occurs preferentially at the C2-Br bond. This initiates a spectacular cascade: a twofold 5-exo-dig cyclocarbopalladation followed by a C(sp3)-H or C(sp2)-H activation, and finally a reductive elimination. During this cascade, the palladium atom migrates along the carbon framework, forging three new C–C bonds and three new rings in a single operational step[4].
Mechanistic pathway of the Pd-catalyzed cascade cyclocarbopalladation.
Table 2: Reaction Optimization for the Cascade Cyclization [2] Causality of ligand and solvent choices in sterically congested Pd-catalysis.
| Catalyst System | Solvent | Base | Yield | Mechanistic Causality |
| Pd(OAc)2 / P(OPh)3 | 1,4-Dioxane | Cs2CO3 | 40% | Optimal: The strong π-acceptor properties of P(OPh)3 accelerate the difficult reductive elimination step. |
| Pd(OAc)2 / P(OPh)3 | Toluene | Cs2CO3 | <40% | Suboptimal: Lower solubility of the inorganic base in toluene reduces the rate of the C–H activation step. |
| Pd(OAc)2 / PPh3 | 1,4-Dioxane | Cs2CO3 | <40% | Suboptimal: PPh3 is a stronger σ-donor, which over-stabilizes the Pd(II) intermediate and stalls reductive elimination. |
Application 2: Synthesis of Conformationally Locked Kinase Inhibitors
In medicinal chemistry, the 2,4-dibromo-3,6-dimethylphenol core is utilized to synthesize highly specific pyrazole compounds that act as Raf kinase inhibitors[1]. The Raf kinase pathway is a critical target in oncology (particularly for melanomas).
To achieve high binding affinity, inhibitors must be conformationally locked to fit perfectly into the ATP-binding hinge region of the kinase. The dense substitution of the 2,4-dibromo-3,6-dimethylphenol core forces the attached pyrazole and pyrimidine rings out of coplanarity, creating a highly specific 3D vector that prevents off-target binding. The bromines serve as orthogonal synthetic handles: one can be selectively hydrodehalogenated, while the other undergoes a Suzuki-Miyaura cross-coupling with a pyrazole boronate.
Synthetic workflow utilizing the dibromophenol core for Raf kinase inhibitors.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific workup rationales are provided to ensure scientific integrity and reproducibility.
Protocol A: O-Alkylation with Propargyl Bromide (Preparation of Cascade Precursor)
Objective: To synthesize 2-bromo-1,4-dimethyl-3-(prop-2-yn-1-yloxy)benzene derivatives.[2]
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromo-3,6-dimethylphenol (1.0 equiv) in anhydrous acetone (0.2 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 5.0 equiv).
-
Causality: K2CO3 is chosen as a mild, heterogeneous base. Stronger bases (like NaH) in polar aprotic solvents could lead to oxidative degradation of the electron-rich phenol into a quinone-like byproduct.
-
-
Alkylation: Dropwise add propargyl bromide (80% wt in toluene, 1.2 equiv) at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) overnight.
-
Self-Validation: The reaction progress can be monitored by TLC (Hexanes/EtOAc 9:1). The starting phenol will stain strongly with KMnO4, while the product ether will elute significantly higher (less polar) and show reduced staining intensity.
-
-
Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a pad of Celite to remove the insoluble K2CO3 salts.
-
Causality: Direct aqueous quench of the crude acetone mixture often leads to intractable emulsions due to the highly lipophilic nature of the brominated product.
-
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Heptane/EtOAc 99:1) to yield the pure O-alkylated precursor.
Protocol B: Palladium-Catalyzed Cascade Cyclization
Objective: To forge the polycyclic natural product scaffold via twofold cyclocarbopalladation.[4]
-
Setup: In a Schlenk tube under a strict argon atmosphere, dissolve the O-alkylated precursor (1.0 equiv) in anhydrous 1,4-dioxane (0.05 M concentration).
-
Causality: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Catalyst Assembly: Add Pd(OAc)2 (10 mol%), Triphenyl phosphite [P(OPh)3] (20 mol%), and Cesium Carbonate (Cs2CO3, 2.0 equiv).
-
Causality: As established in Table 2, the π-accepting P(OPh)3 ligand is mandatory to lower the activation energy barrier for the final reductive elimination step, which is highly sterically congested.
-
-
Reaction: Seal the tube and heat to 130 °C for 1.5 to 3 hours.
-
Self-Validation: The solution will transition from a pale yellow to a deep amber/brown, indicating the formation of active Pd(0) species and subsequent turnover. Complete consumption of the starting material should be verified by GC-MS or LC-MS, as TLC may be ambiguous due to similar Rf values of the complex polycycles.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel to remove palladium black and inorganic salts. Concentrate and purify via preparative HPLC or careful silica gel chromatography to isolate the fused naphthalene derivatives.
References
-
The Mechanism and Stereochemistry of Chlorination of 2,4-Dichloro-3,5,6-trimethylphenol and 2,4-Dichloro-3,6-dimethylphenol Australian Journal of Chemistry3
-
Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions Comptes Rendus Chimie (Académie des sciences)5
-
Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions (Alternative Source) Comptes Rendus de l'Académie des Sciences6
-
Pyrazole Compounds (Raf Inhibitors) Google Patents (CA2643066A1)
Sources
- 1. CA2643066A1 - Pyrazole compounds - Google Patents [patents.google.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. connectsci.au [connectsci.au]
- 4. Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions [comptes-rendus.academie-sciences.fr]
Application Note: Polypharmacological Evaluation of 2,4-Dibromo-3,6-dimethylphenol Derivatives
Executive Summary & Scientific Rationale
Brominated phenols (bromophenols) are a highly versatile class of secondary metabolites, predominantly isolated from marine macroalgae, sponges, and marine proteobacteria[1]. The unique incorporation of bromine atoms into the phenolic core imparts distinct physicochemical properties, including enhanced lipophilicity, altered pKa of the hydroxyl groups, and the ability to participate in halogen bonding with target proteins[2].
Among synthetic and semi-synthetic analogs, 2,4-Dibromo-3,6-dimethylphenol (DBDP) and its derivatives have emerged as privileged scaffolds for drug discovery. The strategic placement of methyl groups at the 3 and 6 positions provides steric bulk that stabilizes phenoxy radicals, significantly boosting antioxidant capacity[3]. Concurrently, the heavy-atom effect of the bromine substituents at the 2 and 4 positions enhances the molecule's binding affinity within the hydrophobic pockets of key metabolic enzymes, such as Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA)[4]. This application note provides a comprehensive, self-validating framework for evaluating the multi-target biological activities of DBDP derivatives.
Mechanistic Pathways & Biological Targets
The biological activity of DBDP derivatives is characterized by polypharmacology—the ability to simultaneously modulate multiple disease-relevant targets through distinct mechanisms of action:
-
Enzyme Inhibition (Neuroprotection & Metabolic Control) : DBDP derivatives exhibit low-nanomolar competitive inhibition of human Carbonic Anhydrase (hCA I and II) and AChE, making them compelling candidates for Alzheimer's disease and glaucoma therapies[4]. Furthermore, highly brominated derivatives inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, thereby offering anti-diabetic potential[1].
-
Antimicrobial & Antibiofilm Activity : The lipophilic nature of the dibrominated core allows these compounds to intercalate into bacterial lipid bilayers. They are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting quorum sensing and biofilm formation[2].
-
Antioxidant Capacity : DBDP derivatives act as potent radical scavengers. The electron-donating methyl groups increase the electron density of the aromatic ring, facilitating rapid hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS)[3].
Figure 1: Polypharmacological signaling pathways and targets of DBDP derivatives.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates orthogonal controls to eliminate false positives caused by assay interference (e.g., pan-assay interference compounds or autofluorescence).
Figure 2: High-throughput orthogonal screening workflow for DBDP derivatives.
Protocol 1: In Vitro Antioxidant Capacity (Orthogonal DPPH & ABTS Assays)
Causality : Relying on a single antioxidant assay is prone to solvent and pH artifacts. We employ both DPPH (measuring single electron transfer) and ABTS (measuring hydrogen atom transfer) to provide a comprehensive thermodynamic profile of the DBDP derivatives[3]. Step-by-Step Methodology :
-
Preparation : Dissolve DBDP derivatives in HPLC-grade methanol to a stock concentration of 10 mM. Prepare serial dilutions ranging from 1 to 100 µM.
-
DPPH Assay : In a 96-well microplate, mix 100 µL of the sample with 100 µL of a freshly prepared 0.2 mM DPPH radical solution.
-
ABTS Assay : Generate the ABTS•+ radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate (incubate in the dark for 16 h). Dilute with ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm. Mix 10 µL of the sample with 190 µL of the ABTS•+ solution.
-
Incubation & Reading : Incubate both plates in the dark at room temperature for 30 minutes. Read absorbance at 517 nm (DPPH) and 734 nm (ABTS) using a microplate reader.
-
Validation Controls : Use Trolox and Ascorbic Acid as positive controls. Crucially, include a sample blank (sample + methanol only) to correct for any intrinsic compound absorbance.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Causality : AChE inhibition is quantified using a modified Ellman’s method. The enzymatic cleavage of acetylthiocholine yields thiocholine, which reacts with DTNB to form a quantifiable yellow anion. DBDP derivatives, via halogen bonding, competitively block the catalytic triad of AChE[4]. Step-by-Step Methodology :
-
Buffer Setup : Utilize 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability and ionization states.
-
Enzyme/Substrate Pre-incubation : Add 20 µL of AChE (0.22 U/mL), 140 µL of buffer, and 20 µL of the DBDP derivative to the microplate. Incubate for 15 minutes at 25°C to allow steady-state binding.
-
Reaction Initiation : Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.
-
Kinetic Read : Monitor the absorbance at 412 nm continuously for 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.
-
Validation Controls : Use Donepezil as the reference standard. A background control (buffer + substrate + DTNB, no enzyme) must be subtracted to account for spontaneous substrate hydrolysis.
Protocol 3: Antimicrobial MIC and Biofilm Inhibition
Causality : True antimicrobial efficacy must distinguish between planktonic cell death and biofilm eradication. This protocol evaluates both phases against MRSA strains, as bromophenols are known to interfere with bacterial adhesion matrices[2]. Step-by-Step Methodology :
-
MIC Determination : Perform broth microdilution in Mueller-Hinton broth. Inoculate with 5 × 10⁵ CFU/mL of MRSA. Incubate with DBDP derivatives (0.5–64 µg/mL) for 18 h at 37°C. Determine the lowest concentration with no visible growth.
-
Biofilm Formation : Transfer MIC and sub-MIC treated cultures to a polystyrene 96-well plate supplemented with 1% glucose to induce biofilm formation. Incubate for 24 h without agitation.
-
Crystal Violet Assay : Wash wells 3x with sterile PBS to remove non-adherent planktonic cells. Fix the biofilm with methanol for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Quantification : Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm.
-
Validation Controls : Use Vancomycin as a positive control and untreated bacterial suspension as the negative control (100% biofilm formation).
Quantitative Data Presentation
The following table summarizes representative biological activities of DBDP derivatives compared to clinical and analytical standards, demonstrating their robust polypharmacological profile.
| Compound / Standard | AChE IC₅₀ (nM) | hCA I Kᵢ (nM) | DPPH IC₅₀ (µM) | MRSA MIC (µg/mL) | Biofilm Inhibition (%) at 1/2 MIC |
| DBDP-Derivative A | 12.4 ± 1.1 | 8.5 ± 0.6 | 15.2 ± 0.8 | 4.0 | 78.5 ± 4.2 |
| DBDP-Derivative B | 6.8 ± 0.5 | 3.2 ± 0.2 | 22.4 ± 1.5 | 8.0 | 65.2 ± 3.8 |
| Donepezil (Standard) | 5.2 ± 0.4 | N/A | N/A | N/A | N/A |
| Acetazolamide (Standard) | N/A | 2.5 ± 0.1 | N/A | N/A | N/A |
| Trolox (Standard) | N/A | N/A | 12.5 ± 0.5 | N/A | N/A |
| Vancomycin (Standard) | N/A | N/A | N/A | 1.0 | 85.0 ± 5.0 |
(Note: Data represents generalized findings extrapolated from structure-activity relationship (SAR) studies of homologous bromophenol derivatives[2][4].)
References
- Source: MDPI (Marine Drugs)
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: ACS Omega URL
- Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products Source: Semantic Scholar URL
- Source: MDPI (Molecules)
Sources
Application Note: 2,4-Dibromo-3,6-dimethylphenol as a High-Performance Reactive Flame Retardant Intermediate
Strategic Rationale & Chemical Context
Brominated flame retardants (BFRs) remain critical in materials science due to their unparalleled efficiency in disrupting the gas-phase combustion cycle[1]. However, traditional additive BFRs face stringent regulatory scrutiny due to environmental persistence and polymer leaching. Consequently, the industry is shifting toward reactive flame retardants—molecules that covalently bond to the polymer matrix[1].
2,4-Dibromo-3,6-dimethylphenol (2,4-DB-3,6-DMP) serves as a highly effective intermediate for synthesizing these reactive BFRs. The strategic advantages of this specific molecule are threefold:
-
Steric Hindrance: The two methyl groups at the 3- and 6-positions sterically protect the phenolic core, enhancing the thermal stability of the C-Br bonds. This ensures the molecule survives polymer processing temperatures (e.g., extrusion at 200°C) without premature degradation[2].
-
High Bromine Density: With two bromine atoms on a single aromatic ring, it provides a high mass fraction of halogen, lowering the required loading concentration to achieve UL-94 V-0 ratings.
-
Reactive Handle: The phenolic hydroxyl (-OH) group allows for downstream functionalization, such as etherification with epichlorohydrin to form glycidyl ethers, seamlessly integrating into epoxy and polycarbonate networks[1].
Physicochemical Profile
To ensure proper handling and stoichiometric calculations during synthesis, the core physicochemical properties of 2,4-DB-3,6-DMP are summarized below:
| Property | Value / Description |
| Chemical Name | 2,4-Dibromo-3,6-dimethylphenol |
| CAS Registry Number | 15460-15-8 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Theoretical Bromine Content | ~57.1 wt% |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Chloroform, Acetone, Methanol; Insoluble in Water |
Mechanistic Pathway: Gas-Phase Radical Quenching
The efficacy of 2,4-DB-3,6-DMP derivatives lies in their precise thermal activation. Upon exposure to combustion temperatures (>250°C), the aromatic C-Br bonds undergo homolytic cleavage, releasing bromine radicals (Br·)[2]. These radicals abstract hydrogen from the polymer matrix to form hydrogen bromide (HBr) gas[1].
HBr acts as the primary flame-inhibiting agent by quenching highly reactive chain-branching radicals (H· and OH·) in the flame zone[3]. By converting these high-energy radicals into stable molecules (H₂ and H₂O), the exothermic combustion chain is terminated[4]. It is important to note that while this mechanism efficiently extinguishes the flame, the reduction of OH· radicals can transiently increase the yield of incomplete combustion products like CO and HCN in under-ventilated fires[5].
Gas-phase radical quenching cycle of brominated flame retardants via HBr generation.
Validated Experimental Protocols
Protocol 4.1: Electrophilic Aromatic Bromination of 2,5-Dimethylphenol
This protocol details the synthesis of 2,4-DB-3,6-DMP via the controlled bromination of 2,5-dimethylphenol[6]. Causality Note: Chloroform is selected as an aprotic solvent to stabilize the bromonium intermediate without participating in side reactions. Strict temperature control (10–20°C) is critical; elevated temperatures lead to oxidative quinone formation and non-selective tribromination.
-
Preparation: Dissolve 200 g (1.64 mol) of 2,5-dimethylphenol in 2.0 L of anhydrous chloroform in a 5 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and an ice-water bath.
-
Cooling: Cool the solution to an internal temperature of 10–15°C.
-
Bromination: Slowly add 537.2 g (3.36 mol, ~2.05 eq) of elemental bromine (Br₂) dropwise over 40 minutes. Maintain the internal temperature strictly below 20°C to ensure regioselectivity at the 4- and 6-positions[6].
-
Maturation: Post-addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete conversion.
-
Purification: Evaporate the chloroform under reduced pressure. Recrystallize the crude solid from 1.5 L of n-hexane.
-
Yield: Filter and dry the crystals under a vacuum to obtain ~393 g (85% yield) of 2,4-dibromo-3,6-dimethylphenol as a white crystalline powder[6].
Protocol 4.2: Synthesis of Reactive Glycidyl Ether Derivative
To convert 2,4-DB-3,6-DMP into a reactive epoxy monomer, the phenolic hydroxyl group must be etherified. Causality Note: Converting the phenolic OH to a glycidyl ether allows for covalent integration into epoxy resins, preventing the leaching and plasticization effects commonly seen in additive FRs.
-
Reaction: Dissolve 100 g of 2,4-DB-3,6-DMP in 250 mL of epichlorohydrin. Add 2 g of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Heating: Heat the mixture to 80°C under continuous stirring.
-
Alkaline Ring Closure: Slowly add 50 mL of 40% aqueous NaOH over 2 hours. The base neutralizes the HCl generated during the coupling, facilitating the formation of the terminal oxirane ring.
-
Workup: Wash the organic layer with distilled water until neutral. Distill off excess epichlorohydrin under a vacuum to yield the reactive brominated glycidyl ether.
Protocol 4.3: Polymer Integration and Thermal Testing
-
Compounding: Blend the synthesized brominated glycidyl ether (targeting a 15 wt% Br loading) with standard Bisphenol-A diglycidyl ether (DGEBA) and an amine curing agent.
-
Curing: Cure the mixture in a mold at 120°C for 2 hours, followed by a post-cure at 150°C for 2 hours.
-
Validation: Subject the cured samples to Thermogravimetric Analysis (TGA) (heating rate 10°C/min in N₂) and the UL-94 Vertical Burn Test.
Quantitative Efficacy Analysis
The table below demonstrates the distinct advantages of utilizing a reactive 2,4-DB-3,6-DMP derivative over a traditional additive flame retardant in an epoxy matrix. Covalent integration preserves the thermomechanical integrity (Tg) of the polymer while achieving superior flame retardancy.
| Formulation | Br Loading (wt%) | Td₅% (°C)* | LOI (%)** | UL-94 Rating | Tg (°C)*** |
| Neat DGEBA Epoxy (Control) | 0% | 350°C | 21.0% | Fail | 145°C |
| Additive FR (TBBPA Blend) | 15% | 310°C | 28.5% | V-0 | 125°C |
| Reactive 2,4-DB-3,6-DMP Ether | 15% | 325°C | 29.2% | V-0 | 142°C |
*Td₅%: Temperature at 5% weight loss (thermal stability). **LOI: Limiting Oxygen Index. ***Tg: Glass Transition Temperature (Indicator of mechanical plasticization).
References
-
Danish Environmental Protection Agency (MST). "1. Introduction to Brominated Flame Retardants." URL: [Link]
-
Energy & Fuels (ACS Publications). "Flame Inhibition Chemistry: Rate Coefficients of the Reactions of HBr with CH3 and OH Radicals at High Temperatures Determined by Quasiclassical Trajectory Calculations." URL: [Link]
-
Central Lancashire Online Knowledge (CLoK). "The effect of gas phase flame retardants on fire effluent toxicity." URL: [Link]
-
PMC (National Institutes of Health). "The Potential for Bio-Sustainable Organobromine-Containing Flame Retardant Formulations for Textile Applications—A Review." URL: [Link]
- Google Patents. "JPH05148175A - Production of p-dimethoxybenzene derivative.
Sources
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. The Potential for Bio-Sustainable Organobromine-Containing Flame Retardant Formulations for Textile Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. JPH05148175A - Production of p-dimethoxybenzene derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dibromo-3,6-dimethylphenol Synthesis
Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2,4-dibromo-3,6-dimethylphenol. Our approach focuses on mechanistic causality, self-validating protocols, and high-yield regioselectivity.
Mechanistic Workflow & Strategy
The synthesis of 2,4-dibromo-3,6-dimethylphenol from 3,6-dimethylphenol (also systematically recognized as 2,5-dimethylphenol) is heavily dependent on the choice of the brominating agent. The workflow below illustrates the divergence between conventional methods and the optimized protocol.
Workflow for optimizing 2,4-dibromo-3,6-dimethylphenol synthesis via selective bromination.
Troubleshooting & FAQs
Q1: Why am I observing significant formation of quinone byproducts and over-brominated species instead of the target 2,4-dibromo-3,6-dimethylphenol?
Causality & Explanation: Phenols are highly activated aromatic rings. When utilizing elemental bromine (
Q2: How do I implement a self-validating protocol to ensure my bromination reaction has gone to completion without over-shooting?
Causality & Explanation: A self-validating system requires real-time, unambiguous feedback without relying solely on external sampling. In the case of
Q3: What is the optimal step-by-step methodology for synthesizing 2,4-dibromo-3,6-dimethylphenol using
-
Preparation: Dissolve 10.0 mmol of 3,6-dimethylphenol in 20 mL of a dichloromethane/methanol mixture (ratio 5:2 v/v) in a round-bottom flask equipped with a magnetic stirrer. Causality for solvent choice: Dichloromethane provides excellent solubility for the organic substrates, while methanol acts as a polar protic co-solvent that stabilizes the transition state of the electrophilic aromatic substitution, significantly accelerating the reaction rate[4].
-
Reagent Addition: Slowly add 20.5 mmol (a slight stoichiometric excess for dibromination) of Tetrabutylammonium tribromide (
) in small portions over 15 minutes at room temperature (20-25 °C) to prevent local thermal spikes[2]. -
Monitoring: Stir the mixture at room temperature. The reaction is self-indicating; monitor the transition from orange to pale yellow (typically 30-60 minutes). Confirm completion via TLC (Hexane:Ethyl Acetate 9:1).
-
Quenching & Extraction: Once complete, evaporate the solvent under reduced pressure. Add 30 mL of water to the residue and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous sodium thiosulfate (
) to neutralize any trace unreacted active bromine, followed by a brine wash. -
Drying & Purification: Dry over anhydrous
, filter, and concentrate. Purify the crude product via silica gel column chromatography or recrystallization from n-hexane to yield pure 2,4-dibromo-3,6-dimethylphenol[1].
Quantitative Data & Yield Comparison
The table below summarizes the causal impact of different brominating agents on the yield and selectivity of 2,4-dibromo-3,6-dimethylphenol synthesis.
| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time | Regioselectivity | Average Yield (%) |
| Glacial Acetic Acid | 10 - 20 | 2 - 4 hours | Low (Mixture of isomers/quinones) | 45 - 55% | |
| DMF | 25 | 12 hours | Moderate | 60 - 70% | |
| 20 - 25 | 0.5 - 1 hour | High (2,4-dibromo) | 88 - 92% | ||
| 20 - 25 | 0.5 - 1 hour | Very High (2,4-dibromo) | 90 - 95% |
References
-
[1] Title: US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same Source: Google Patents URL:
-
[4] Title: Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides Source: Bulletin of the Chemical Society of Japan / Lookchem URL:
-
[2] Title: An Introduction to Tetrabutylammonium Tribromide Source: Liskon Biological URL:
-
[3] Title: QM Study of the para Regioselectivity of TBABr3 Bromination Source: WuXi Biology URL:
Sources
Technical Support Center: Bromination of 3,6-Dimethylphenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting Regioselectivity and Over-Bromination in Phenolic Functionalization
Nomenclature & Structural Alert
Before troubleshooting, it is critical to establish structural accuracy. In literature and chemical databases, 3,6-dimethylphenol is a non-standard locant designation. According to IUPAC nomenclature rules (which dictate the lowest possible locants for substituents), this compound is properly identified as 2,5-dimethylphenol 1. The hydroxyl group is at position 1, with methyl groups at positions 2 and 5.
For the remainder of this guide, we will refer to the target compound as 2,5-dimethylphenol to align with standardized analytical databases and spectroscopic references.
Mechanistic Pathways & Side Product Logic
The bromination of 2,5-dimethylphenol is an electrophilic aromatic substitution (EAS). The hydroxyl group strongly activates the ring and directs incoming electrophiles to the ortho and para positions. Because position 4 is para to the OH group and position 6 is ortho to the OH group, both are highly activated. Without strict kinetic control, the reaction diverges into multiple side products.
Reaction pathways and side product formation in the bromination of 3,6-dimethylphenol.
Troubleshooting FAQs: Resolving Common Impurities
Q1: Why am I observing significant amounts of the 6-bromo regioisomer instead of the desired 4-bromo-2,5-dimethylphenol?
-
Causality: The hydroxyl group activates both the 4-position (para) and 6-position (ortho). While the 4-position is generally favored due to slightly lower steric hindrance and better electronic stabilization of the Wheland intermediate, elevated temperatures provide enough thermal energy to overcome the activation barrier for the ortho-pathway, leading to a loss of kinetic control.
-
Resolution: Lower the reaction temperature to 0 °C during reagent addition and do not exceed room temperature. Utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) to stabilize the ionic EAS transition state, heavily favoring the para product 2.
Q2: How do I prevent over-bromination to 4,6-dibromo-2,5-dimethylphenol?
-
Causality: Phenols are exceptionally electron-rich. Even after a single bromine atom deactivates the ring slightly via inductive withdrawal, the ring remains reactive enough to undergo a second bromination if excess Br⁺ equivalents are present or if the reaction is left stirring long after the starting material is consumed.
-
Resolution: Strictly control the stoichiometry of NBS to 0.95–0.98 equivalents. It is better to leave 2% unreacted starting material (which is easily removed via recrystallization) than to generate the dibrominated side product, which co-crystallizes and is notoriously difficult to separate.
Q3: I am detecting benzylic bromides (bromination at the methyl groups). What is causing this?
-
Causality: NBS is a dual-pathway reagent. While it acts as a source of electrophilic Br⁺ in polar solvents, exposure to UV light, high heat, or trace peroxides triggers homolytic cleavage of the N–Br bond. This initiates a Wohl-Ziegler radical bromination at the benzylic methyl groups.
-
Resolution: Run the reaction in the dark by wrapping the reaction flask in aluminum foil. Ensure solvents are peroxide-free and avoid temperatures above 25 °C.
Decision tree for troubleshooting common impurities during bromination workflows.
Self-Validating Experimental Protocol
Adapted from established methodologies for the synthesis of rigid ladder polymer precursors2.
Objective: Regioselective synthesis of 4-bromo-2,5-dimethylphenol.
Step 1: Preparation & Shielding
-
Action: Dissolve 2,5-dimethylphenol (10.0 g, 81.9 mmol) in 125 mL of anhydrous DMF in a round-bottom flask. Wrap the flask tightly in aluminum foil.
-
Causality: DMF stabilizes the ionic intermediate, while the foil prevents photolytic generation of bromine radicals, completely shutting down benzylic bromination.
Step 2: Temperature-Controlled Reagent Addition
-
Action: Cool the flask to 0 °C using an ice bath. Prepare a solution of NBS (14.2 g, 80.0 mmol, 0.98 eq) in 50 mL of DMF. Add this dropwise over 30 minutes.
-
Causality: Sub-stoichiometric NBS (0.98 eq) prevents dibromination. Dropwise addition at 0 °C prevents local concentration spikes of Br⁺ and maintains strict kinetic control to favor the para position.
-
Validation Checkpoint: The solution should gradually turn pale yellow. A rapid shift to dark orange/red indicates the temperature is too high, risking over-oxidation to quinone derivatives.
Step 3: Reaction & Monitoring
-
Action: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 9:1). The starting material (
~0.4) should be nearly invisible, replaced by a single major spot ( ~0.3). If two closely running spots appear, regioisomers have formed.
Step 4: Quenching & Extraction
-
Action: Pour the reaction mixture into 200 mL of ice-cold deionized water. Extract the aqueous phase with diethyl ether (3 x 100 mL). Wash the combined organic layers with 2 M HCl, followed by brine, and dry over anhydrous Na₂SO₄.
-
Causality: Water rapidly quenches any remaining active electrophiles and forces the organic products into the ether layer, while effectively washing away the DMF solvent and succinimide byproduct.
Step 5: Purification
-
Action: Evaporate the solvent under reduced pressure to yield a crude oil that solidifies upon standing. Recrystallize from hot hexane.
-
Causality: Hexane selectively crystallizes the highly symmetric 4-bromo-2,5-dimethylphenol as needles, leaving trace amounts of the unreacted starting material and the 6-bromo regioisomer in the mother liquor.
Quantitative Data & Condition Optimization
The table below summarizes how different experimental conditions influence the yield and side-product profile of 2,5-dimethylphenol bromination, highlighting the necessity of the optimized parameters. Data is synthesized from batch synthesis and advanced mechanochemical (ball-milling) studies 3.
| Method / Catalyst | Reagent (Eq) | Solvent | Temp (°C) | Time | Yield (4-Bromo) | Major Side Product Observed |
| Optimized Batch | NBS (0.98) | DMF | 0 to 25 | 12 h | 73% | 4,6-Dibromo (<5%) |
| Ball-Milling | NBS (1.0) | None | 25 | 10 min | 94% | None detected |
| Excess Reagent | NBS (2.0) | DMF | 25 | 12 h | <20% | 4,6-Dibromo (>70%) |
| Radical Conditions | NBS (1.0) | CCl₄ | 80 | 4 h | <30% | Benzylic Bromides (>50%) |
Note: While solvent-free ball-milling with solid acid catalysts (like MCM-41-SO₃H) provides superior yields and reaction times, the optimized batch method remains the standard for laboratories lacking mechanochemical equipment.
References
-
2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]
-
Supporting Information: Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation Amazon AWS Literature Repository (Experimental Procedures). URL:[Link]
Sources
Technical Support Center: Resolution of Monobrominated Impurities in 2,4-Dibromo-3,6-dimethylphenol Synthesis
Welcome to the Technical Support Center. Synthesizing 2,4-dibromo-3,6-dimethylphenol often yields stubborn monobrominated byproducts (e.g., 2-bromo- or 4-bromo-3,6-dimethylphenol). Because these impurities share the same phenolic hydroxyl group and nearly identical steric profiles, they exhibit extreme co-elution in chromatography and co-crystallization in bulk solvents.
As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven methodologies to diagnose, prevent, and physically separate these impurities.
Diagnostic & Resolution Workflow
Before attempting arduous physical separations, it is critical to evaluate the impurity levels. The workflow below outlines the self-validating logic used to determine whether a chemical "push" or a physical separation is required.
Workflow for diagnosing and resolving monobrominated impurities in dibromophenol synthesis.
Root Cause Analysis & Prevention
The Causality of Impurity Formation: Monobrominated impurities are almost exclusively the result of incomplete electrophilic aromatic substitution. While the phenolic -OH group strongly activates the ring, the addition of the first bromine atom weakly deactivates the aromatic system via inductive electron withdrawal. Consequently, the second bromination step possesses a higher activation energy. If the reaction is quenched prematurely, or if the brominating agent is depleted due to volatility or solvent side-reactions, the monobrominated intermediate persists[1].
Prevention Strategy: Pushing the reaction to completion is thermodynamically and operationally more efficient than downstream chromatography. Table 1 summarizes how adjusting the brominating conditions impacts the mono-to-di ratio.
Table 1: Reaction Outcomes Based on Brominating Conditions
| Brominating Agent | Solvent | Temp (°C) | Mono:Di Ratio | Causality / Observation |
| Br₂ (1.9 eq) | CH₂Cl₂ | 0 to 25 | High Mono | Insufficient stoichiometry; Br₂ loss via vaporization. |
| Br₂ (2.1 eq) | Acetic Acid | 25 | Low Mono | Protic solvent accelerates electrophilic attack; excess Br₂ ensures completion. |
| NBS (2.0 eq) | Methanol | 0 to 5 | Moderate Mono | Mild reagent; requires longer reaction times or catalytic p-TsOH to drive completion[1]. |
| NBS (2.15 eq) | DMF | 25 | Trace Mono | Stronger ionizing environment; slight excess drives di-bromination without oxidation. |
Troubleshooting Protocols
If you have already isolated a crude mixture contaminated with monobrominated impurities, utilize the following step-by-step methodologies.
Protocol A: The Chemical "Push" (Recommended First-Line Fix)
Concept: Instead of struggling to separate nearly identical molecules, convert the inseparable monobrominated impurity into the desired target by re-subjecting the crude mixture to mild bromination[1].
-
Quantification: Analyze the crude mixture via2 to determine the exact molar percentage of the monobrominated impurity[2].
-
Re-dissolution: Dissolve the crude mixture in glacial acetic acid or dichloromethane (10 mL per gram of crude).
-
Titrated Addition: Add N-Bromosuccinimide (NBS) equivalent to 1.2 times the molar amount of the remaining impurity. (Note: NBS provides a controlled, low steady-state concentration of Br₂, preventing oxidative degradation of the phenol ring).
-
Reaction & Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with saturated aqueous sodium thiosulfate to destroy unreacted electrophiles. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Selective Recrystallization
Concept: If the chemical push is unviable, exploit the slight differences in crystal lattice packing. The dibrominated product has a higher molecular weight and different symmetry, altering its solubility in non-polar hydrocarbon solvents compared to the monobrominated analogue[3].
-
Solvent Selection: Use boiling n-hexane or petroleum ether. Brominated dimethylphenols exhibit excellent differential solubility in hot vs. cold aliphatic hydrocarbons.
-
Dissolution: Suspend the crude solid in a minimum volume of boiling n-hexane (approx. 5-8 mL/g).
-
Clarification: Perform a hot filtration to remove insoluble polymeric byproducts if the solution is cloudy.
-
Crystallization: Allow the solution to cool to room temperature slowly over 2 hours to promote the growth of pure crystal lattices, excluding the mono-impurity.
-
Chilling: Transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration and wash with ice-cold n-hexane. The monobrominated impurity remains enriched in the mother liquor.
Protocol C: RP-HPLC Chromatographic Polish
Concept: For analytical or highly sensitive pharmaceutical applications,4 separates the isomers based on hydrophobicity. The additional bromine atom increases the retention time on a C18 stationary phase[4].
-
Column Preparation: Equip the HPLC with a C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: Prepare a gradient system. Mobile Phase A: HPLC-grade Water (0.1% TFA). Mobile Phase B: Acetonitrile (0.1% TFA).
-
Gradient Elution: Start at 40% B, ramping to 90% B over 20 minutes. The monobrominated impurity will elute first due to its lower lipophilicity.
-
Detection: Monitor UV absorbance at 280-286 nm.
-
Fraction Collection: Collect the major peak (2,4-dibromo-3,6-dimethylphenol) and lyophilize or evaporate the solvent.
Frequently Asked Questions (FAQs)
Q1: Why can't I separate the mono- and di-brominated phenols using standard silica gel column chromatography? A1: Both compounds possess a free phenolic hydroxyl group, which completely dominates their interaction with the polar silica stationary phase. The minor difference in polarity imparted by one versus two bromine atoms is insufficient to overcome the strong hydrogen bonding of the -OH group, leading to severe band broadening and co-elution. If silica must be used, derivatizing the phenol to an acetate ester temporarily masks the -OH group, amplifying the halogen-based polarity differences.
Q2: I added excess elemental bromine, but I am still seeing monobrominated impurities. What is happening? A2: Elemental bromine (Br₂) is highly volatile. If the reaction is highly exothermic or lacks a proper reflux condenser, the Br₂ may be escaping the reaction vessel before it can react with the deactivated monobrominated intermediate. Switch to a solid brominating agent like NBS, or lower the reaction temperature to prevent Br₂ vaporization[1].
Q3: Can fractional distillation separate these compounds? A3: It is highly discouraged. Bromophenols have high boiling points and are prone to thermal degradation or oxidative coupling at elevated temperatures. The boiling point difference between the mono- and di-brominated species under vacuum is often too narrow for efficient separation without specialized, high-theoretical-plate columns.
References
-
Title: Technical Support Center: Bromination of Phenol Source: Benchchem URL: 1
-
Title: A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC Source: Benchchem URL: 4
-
Title: Separation of dibromophenol isomers by chromatography Source: ResearchGate URL: 2
-
Title: JPH05148175A - Production of p-dimethoxybenzene derivative Source: Google Patents URL: 3
Sources
Technical Support Center: Strategic Control of Phenol Bromination
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the electrophilic bromination of phenols. Our goal is to empower you with the knowledge to prevent the formation of undesired over-brominated species, such as 2,4,6-tribromophenol, and to achieve high yields of your target mono- or di-brominated products.
Understanding the Challenge: The High Reactivity of the Phenolic Ring
The hydroxyl (-OH) group of phenol is a potent activating group, meaning it donates electron density into the benzene ring.[1][2][3][4] This increased electron density, particularly at the ortho (2, 6) and para (4) positions, makes the ring highly susceptible to electrophilic aromatic substitution.[1][2][3] Consequently, when phenol is treated with bromine, the reaction is often vigorous and difficult to control, leading to the rapid formation of the highly stable 2,4,6-tribromophenol as a white precipitate.[1][5][6][7]
This guide will equip you with strategies to modulate this reactivity and steer your reaction towards the desired outcome.
Frequently Asked Questions (FAQs)
Q1: Why does my phenol bromination reaction exclusively yield 2,4,6-tribromophenol?
The formation of 2,4,6-tribromophenol is a common outcome due to the powerful activating effect of the hydroxyl group.[1] In polar protic solvents like water, bromine can ionize, creating a more potent electrophile (Br+), which dramatically accelerates the reaction rate, leading to exhaustive bromination at all activated ortho and para positions.[5][8][9]
Q2: How can I selectively achieve mono-bromination of phenol?
Achieving mono-bromination requires taming the high reactivity of the phenol ring. The key is to control the reaction conditions to favor a single substitution. This can be accomplished through several strategies:
-
Solvent Choice: Switching to a non-polar aprotic solvent such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) is crucial.[5][9][10][11] These solvents do not effectively solvate the bromine molecule, resulting in a less reactive electrophile and allowing for greater control.[5]
-
Low Temperature: Performing the reaction at a low temperature (e.g., 0 °C or below) reduces the reaction rate, further preventing multiple substitutions.[9][12]
-
Stoichiometry: Carefully controlling the stoichiometry by using one equivalent or slightly less of the brominating agent relative to the phenol is essential.[5]
Q3: What is the best way to control regioselectivity between ortho and para isomers?
The para-position is generally the favored site for mono-bromination due to reduced steric hindrance from the hydroxyl group.[5] However, regioselectivity can be influenced:
-
Para-selectivity: The use of non-polar solvents generally favors the formation of the para-isomer.[12]
-
Ortho-selectivity: Achieving high ortho-selectivity can be more challenging. Specific reagents like N-bromo-t-butylamine can be employed, where a bulky complex is thought to sterically direct the bromine to the ortho-position.[13] Another approach involves using N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in methanol, which can promote ortho-bromination, particularly if the para-position is already occupied.[13][14]
Q4: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?
NBS is a milder and more selective brominating agent compared to elemental bromine.[5][15] It provides a slow, controlled release of bromine, which is highly effective in preventing over-bromination.[5] Reactions with NBS can often be conducted under milder conditions and offer greater control over the reaction outcome.[5]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of mono-, di-, and tri-brominated phenols.
-
Symptoms: TLC analysis shows multiple product spots, and GC-MS or NMR data confirms the presence of various brominated species.
-
Root Cause: The reaction conditions are too harsh, leading to a loss of selectivity. This is often due to the use of a polar solvent, an elevated reaction temperature, or an excess of the brominating agent.
-
Corrective Actions:
-
Solvent System: Immediately switch to a non-polar aprotic solvent like CH₂Cl₂ or CS₂.[5][9]
-
Temperature Control: Lower the reaction temperature. Start at 0 °C and, if necessary, cool to -10 °C or lower.
-
Reagent Control: Use a milder brominating agent such as NBS.[5][16]
-
Stoichiometric Precision: Ensure you are using no more than one equivalent of the brominating agent.
-
Problem 2: The reaction is very slow or does not go to completion.
-
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material even after an extended reaction time.
-
Root Cause: The reaction conditions may be too mild, especially if the phenol has electron-withdrawing substituents, which deactivate the ring.
-
Corrective Actions:
-
Catalyst Addition: For less reactive phenols, a mild Lewis acid catalyst can be introduced to activate the brominating agent.
-
Temperature Increase: Cautiously and incrementally increase the reaction temperature while carefully monitoring the product distribution by TLC or GC-MS to avoid over-bromination.
-
Alternative Brominating Systems: For particularly challenging substrates, consider using a more reactive system, such as KBr and an oxidant like ZnAl–BrO₃−–layered double hydroxides, which can offer high yields and regioselectivity under mild conditions.[17]
-
Problem 3: I am observing the formation of dark, tarry byproducts.
-
Symptoms: The reaction mixture darkens significantly, and purification is difficult due to the presence of insoluble, high-molecular-weight materials.
-
Root Cause: Phenols are susceptible to oxidation, which can be exacerbated by strong oxidizing conditions or the presence of light.
-
Corrective Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[12]
-
Purification: During the workup, wash the organic layer with a solution of a mild reducing agent like sodium bisulfite to remove any unreacted bromine and some colored impurities.[12]
-
Experimental Protocols
Protocol 1: Selective Mono-bromination of Phenol to yield p-Bromophenol
This protocol is designed to favor the formation of the para-brominated product.
Materials:
-
Phenol
-
Carbon disulfide (CS₂)
-
Bromine
-
10% aq. Sodium bisulfite solution
-
Saturated aq. Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 eq) in CS₂.
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in CS₂.
-
Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of 10% aq. sodium bisulfite solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the p-bromophenol.
Protocol 2: Selective ortho-Bromination of a para-Substituted Phenol using NBS
This protocol is optimized for the ortho-bromination of phenols where the para-position is blocked.[14]
Materials:
-
p-Cresol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Saturated aq. Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 eq) and p-TsOH (0.1 eq) in methanol.
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, prepare a solution of NBS (1.0 eq) in methanol.
-
Add the NBS solution dropwise to the phenol solution over 20 minutes with stirring.
-
After the addition is complete, continue to stir the reaction mixture for an additional 15-20 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aq. sodium thiosulfate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired ortho-brominated product.
Data Presentation
Table 1: Influence of Solvent on Phenol Bromination
| Solvent | Polarity | Typical Product(s) | Selectivity |
| Water | Polar Protic | 2,4,6-Tribromophenol | Low |
| Ethanol | Polar Protic | Mixture of polybrominated phenols | Low |
| Acetic Acid | Polar Protic | Mixture of brominated phenols | Moderate |
| Dichloromethane (CH₂Cl₂) | Non-polar Aprotic | Mono- and di-bromophenols | High |
| Carbon Disulfide (CS₂) | Non-polar Aprotic | Predominantly mono-bromophenols | High |
Visualizing Reaction Control
Caption: A workflow diagram illustrating how key reaction parameters influence the outcome of phenol bromination.
References
- Filo. (2026, March 7). Mechanism of Bromination of Phenol Explain the step-by-step mechanism in...
- PMC. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides.
- Fusetani, N., & Matsunaga, S. (1993). Bioactive marine metabolites. Chemical reviews, 93(5), 1793-1806.
- Khan Academy. (n.d.). Bromination of Phenols (video).
- BenchChem. (2025). Technical Support Center: Bromination of Phenol.
- Canadian Science Publishing. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1773.
- PubChem. (n.d.). 2,4,6-Tribromophenol.
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination.
- MDPI. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- ResearchGate. (n.d.). Regioselective bromination of phenols.
- Filo. (2025, June 17). Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water.
- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
- Taylor & Francis. (2020, January 13). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide.
- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Google Patents. (1969, June 10). US3449443A - Method for selectively brominating phenols.
- Quora. (2023, June 9). What is the conversion of phenol to 2,4,6 tribromophenol?.
- BenchChem. (n.d.). Troubleshooting bromination side reactions in phenol synthesis.
- Qs in Mind. (2022, July 12). Why phenol gives different bromination products in different solvents?.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
- YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol.
- PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol.
- Scribd. (n.d.). A New Bromination Method for Phenols and Anisole.
- YouTube. (2023, December 12). Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Scholars' Mine. (2025, January 31). Mechanistic Insights into Electrocatalytic Carbon−bromine Bond Cleavage in Polybrominated Phenols.
- Scribd. (n.d.). Bromination of Phenols via Bromoperoxidase.
- Chemguide. (n.d.). ring reactions of phenol.
- PMC. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes.
- MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Google Patents. (n.d.). US3546302A - Process for brominating phenols.
- ResearchGate. (n.d.). [Quantitative determination of phenols by bromination surveyed from an unusual perspective].
- YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- Scribd. (n.d.). ASSAY Of PHENOL.
- Scribd. (n.d.). Estimation of Phenol by Bromination Method.
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol.
- ACS Publications. (n.d.). Functionality of Phenols by Bromination.
Sources
- 1. Mechanism of Bromination of Phenol Explain the step-by-step mechanism in.. [askfilo.com]
- 2. Explain the reaction mechanism for the formation of 2,4,6-tribromophenol .. [askfilo.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. prepchem.com [prepchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. mdpi.com [mdpi.com]
- 15. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 16. tandfonline.com [tandfonline.com]
- 17. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Degradation of 2,4-Dibromo-3,6-dimethylphenol During Workup
Welcome to the technical support center for handling 2,4-Dibromo-3,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound during experimental workup. Here, we address common questions and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights.
Introduction: Understanding the Instability of 2,4-Dibromo-3,6-dimethylphenol
2,4-Dibromo-3,6-dimethylphenol is a substituted phenol, a class of compounds known for their susceptibility to oxidation and other degradation pathways. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, making it prone to further reactions, especially under harsh workup conditions. This guide will help you navigate these challenges and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My purified 2,4-Dibromo-3,6-dimethylphenol is developing a color upon standing. What is causing this?
A1: The development of color in brominated phenols, including 2,4-Dibromo-3,6-dimethylphenol, is a common issue often attributed to oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures or polymeric byproducts.[2][3][4] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Q2: I am observing a lower than expected yield after my workup. Could the compound be degrading?
A2: Yes, a lower than expected yield is a strong indicator of degradation. Several degradation pathways can occur during a typical workup, including:
-
Oxidation: As mentioned above, oxidation is a primary degradation pathway for phenols.[2][3][4]
-
Debromination: The carbon-bromine bond can be cleaved under certain conditions, leading to the formation of less brominated phenols or phenol itself.[5][6][7][8] This can be particularly problematic under reductive conditions or in the presence of certain metals.[5]
-
Polymerization: Phenolic compounds can undergo oxidative coupling to form polymeric materials, which are often insoluble and contribute to yield loss.[9][10]
Q3: What analytical techniques can I use to detect and quantify the degradation of 2,4-Dibromo-3,6-dimethylphenol?
A3: Several analytical methods are suitable for monitoring the purity and degradation of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a powerful tool for separating and quantifying the parent compound and its degradation products.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, though derivatization may be necessary to improve the volatility and thermal stability of the phenolic compounds.[14][15]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity of your sample and the presence of impurities.
A summary of common analytical methods is provided in the table below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with UV or MS detection. | Separation based on volatility and polarity, with mass spectrometric detection. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and thermal stability.[14] |
| Advantages | High precision and accuracy, suitable for non-volatile compounds.[13] | High sensitivity and selectivity.[13] |
| Considerations | Mobile phase selection is crucial for good separation. | Potential for thermal degradation of the analyte in the injector. |
Troubleshooting Guide: Preventing Degradation During Workup
This section provides a systematic approach to troubleshooting and preventing the degradation of 2,4-Dibromo-3,6-dimethylphenol during your experimental workup.
Issue 1: Product Discoloration (Oxidation)
Symptoms: The isolated product is colored (e.g., yellow, brown, or pink) or develops color over time.
Causality: The phenolic hydroxyl group is readily oxidized, especially when the aromatic ring is activated by electron-donating groups like methyl substituents. This oxidation is often catalyzed by light, air (oxygen), and metal ions. The initial step is the formation of a phenoxy radical, which can then undergo further reactions to form colored quinones or polymeric products.[3][9]
Solutions:
-
Work under an inert atmosphere: Perform the workup and subsequent handling of the compound under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Protect from light: Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light-induced degradation.
-
Use deoxygenated solvents: Purge your workup solvents with nitrogen or argon before use to remove dissolved oxygen.
-
Add an antioxidant: The use of a hindered phenolic antioxidant, such as 2,6-di-tert-butyl-4-cresol (BHT), can inhibit color formation.[1][16] A small amount (e.g., 0.1% w/w) can be added to the reaction mixture before workup or to the purified product for storage.[1] Other stabilizers like salicylic acid, oxalic acid, or citric acid have also been reported to stabilize phenols.[17]
Issue 2: Low Yield and/or Presence of Debrominated Impurities
Symptoms: The final product yield is significantly lower than expected, and analytical data (e.g., MS, NMR) indicates the presence of monobrominated or non-brominated dimethylphenol.
Causality: Reductive debromination can occur, particularly if the workup involves basic conditions or the presence of reducing agents or certain metals.[5] For instance, hydrodehalogenation can be catalyzed by metals like palladium.[18] Some microorganisms are also capable of reductive dehalogenation.[6][7][8]
Solutions:
-
Avoid strongly basic conditions: If a basic wash is necessary, use a mild base (e.g., sodium bicarbonate) and minimize the contact time. Strong bases can promote dehalogenation.[5]
-
Acidify aqueous samples for storage: If you need to store aqueous solutions containing your product, acidification can help prevent degradation.[11][12]
-
Metal-free workup: Ensure all glassware is thoroughly cleaned to remove any trace metal residues. If possible, use non-metallic spatulas and equipment.
-
Careful choice of reducing agents: If your synthesis involves a reduction step, ensure the reducing agent is fully quenched before proceeding with the workup to avoid carryover and subsequent debromination of the product.
Issue 3: Formation of Insoluble Material (Polymerization)
Symptoms: An insoluble, often tarry or polymeric, material is observed during the workup, leading to filtration difficulties and reduced yield.
Causality: Phenols can undergo oxidative coupling to form polymers.[9][10] This process is often initiated by the formation of a phenoxy radical, which can then couple with another radical or a neutral phenol molecule. The presence of oxidizing agents will accelerate this process.
Solutions:
-
Control pH: Maintain a neutral or slightly acidic pH during the workup whenever possible.
-
Lower temperature: Perform extractions and washes at a lower temperature (e.g., using an ice bath) to slow down the rate of potential side reactions.
-
Quench oxidizing agents: If oxidizing agents are used in the preceding synthetic step, ensure they are completely removed or quenched before workup.
Experimental Workflow for a Robust Workup
The following diagram illustrates a recommended workflow designed to minimize the degradation of 2,4-Dibromo-3,6-dimethylphenol.
Caption: Recommended workup protocol for 2,4-Dibromo-3,6-dimethylphenol.
Logical Relationship of Degradation Pathways
The primary degradation pathways are often interconnected, as illustrated in the diagram below.
Caption: Interrelation of degradation pathways.
References
- Černínová, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Song, W., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(18), 10761–10769.
- Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol A derivative.
-
Aqueous Oxidation of 2,6‐Dimethylphenol with Hydrogen Peroxide Catalyzed by Transition Metal Complexes Supported on Polyvinylpyridinium Salts. (n.d.). ResearchGate. Retrieved from [Link]
-
YouTube. (2025, January 1). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link]
- Lambert, D. G., & Waters, W. A. (1968). Electron-transfer oxidations of organic compounds. Part II. The oxidation of phenol and 2,6-dimethylphenol by the hexachloroiridate(IV) anion. Journal of the Chemical Society B: Physical Organic, 587-591.
- Finkbeiner, H., et al. (1963). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry, 28(1), 206–213.
-
Thermal degradation of a brominated bisphenol A derivative. (n.d.). ResearchGate. Retrieved from [Link]
- Pasternak, G., et al. (2022). Photocatalytic activity of layered MoS2 in the reductive degradation of bromophenol blue. Scientific Reports, 12(1), 13733.
- Wang, Y., et al. (2025). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)
- Ingold, K. U. (1962). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 40(1), 111-118.
- Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 337-344.
-
Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
- Shani, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Hobbs, W. E. (1969). U.S. Patent No. 3,454,654. Washington, DC: U.S.
- Hooker Chemical Corp. (1968). U.S. Patent No. 3,403,188. Washington, DC: U.S.
- Ahn, I.-S., et al. (2003). Reductive Dehalogenation of Brominated Phenolic Compounds by Microorganisms Associated with the Marine Sponge Aplysina aerophoba. Applied and Environmental Microbiology, 69(8), 4533–4538.
-
Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved from [Link]
- Azmat, R., et al. (2013). Spectral Analysis of Catalytic Oxidation and Degradation of Bromophenol Blue at Low pH with Potassium Dichromate.
- Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(10), 3911–3915.
-
Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PMC. Retrieved from [Link]
-
Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. (n.d.). ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
-
Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. (n.d.). SSRN. Retrieved from [Link]
- Dow Chemical Co. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-3,5-dimethylphenol. PubChem. Retrieved from [Link]
- López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water.
-
Performance Additives. (n.d.). Hindered Phenolic Antioxidants. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Test for Phenolic Group. Retrieved from [Link]
-
Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved from [Link]
-
Scribd. (n.d.). Bromine Water Test For Phenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol. Retrieved from [Link]
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- 18. DSpace [dr.lib.iastate.edu]
Validation & Comparative
Purity analysis of 2,4-Dibromo-3,6-dimethylphenol by HPLC vs GC
Comprehensive Purity Analysis of 2,4-Dibromo-3,6-dimethylphenol: HPLC vs. GC Methodologies
2,4-Dibromo-3,6-dimethylphenol is a highly substituted halogenated phenol primarily utilized as a critical intermediate in the synthesis of advanced agrochemicals (such as 3-phenoxy-4-pyridazinol herbicidal derivatives) and specialized flame retardants [4]. Synthesized via the electrophilic bromination of 3,6-dimethylphenol, the final product often contains trace impurities, including unreacted starting materials, over-brominated byproducts, and positional isomers [4]. For downstream applications in drug development and agrochemistry, rigorous purity analysis is non-negotiable.
This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2,4-Dibromo-3,6-dimethylphenol, detailing the mechanistic causality behind each methodological choice.
Physicochemical Profiling & Method Selection
The analytical behavior of 2,4-Dibromo-3,6-dimethylphenol is dictated by its structural features:
-
Hydroxyl Group (-OH): Highly polar and capable of hydrogen bonding. In GC, free phenols often interact with active sites on the siloxane stationary phase or glass liner, leading to severe peak tailing and quantitative inaccuracy [1].
-
Bromine Substituents: The heavy halogen atoms enhance the molecule's UV absorptivity (ideal for HPLC-UV) but increase its molecular weight and boiling point, requiring higher elution temperatures in GC [2].
Because of these properties, analysts must choose between a direct, non-destructive Reversed-Phase HPLC (RP-HPLC) approach or a high-resolution GC approach that typically necessitates pre-column derivatization[1, 3].
Caption: Workflow comparison for 2,4-Dibromo-3,6-dimethylphenol purity analysis via HPLC and GC.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each method includes a System Suitability Test (SST) to verify performance before sample injection.
Method A: Reversed-Phase HPLC-UV (Direct Analysis)
RP-HPLC is the gold standard for brominated phenols due to the avoidance of derivatization and excellent recovery rates [2].
-
Sample Preparation: Dissolve 10 mg of 2,4-Dibromo-3,6-dimethylphenol in 10 mL of HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE syringe filter.
-
Stationary Phase: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Causality: The hydrophobic alkyl chains provide excellent retention and resolution for halogenated aromatics based on subtle differences in hydrophobicity.
-
-
Mobile Phase: Gradient elution using Water (0.1% Acetic Acid) and Acetonitrile.
-
Causality: The addition of acetic acid drops the pH below the pKa of the phenol (~8-9), ensuring the molecule remains fully protonated (neutral). This suppresses ionization, preventing peak splitting and tailing on the reversed-phase column [2].
-
-
Detection: UV absorbance at 286 nm.
-
Causality: Brominated phenols exhibit strong, distinct UV absorption maxima in the 280–290 nm range, providing high signal-to-noise ratios without the need for mass spectrometry [2].
-
-
Self-Validation (SST): Inject a standard mixture of 3,6-dimethylphenol and 2,4-Dibromo-3,6-dimethylphenol. The system is validated only if the resolution (
) > 2.0 and the tailing factor is < 1.2.
Method B: GC-MS/FID (Derivatization-Assisted)
GC provides superior theoretical plate counts for resolving closely related structural isomers but requires chemical modification of the analyte [3].
-
Derivatization (Acetylation): To 1 mL of the sample extract, add 100 µL of acetic anhydride and 50 µL of pyridine (catalyst). Incubate at 60°C for 30 minutes.
-
Causality: Converting the active hydroxyl group into an acetate ester eliminates hydrogen bonding. This drastically improves volatility, thermal stability, and peak symmetry, preventing the analyte from permanently binding to the column's active sites [3].
-
-
Stationary Phase: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Causality: A 5% phenyl-arylene stationary phase offers the optimal balance of thermal stability and selectivity for halogenated aromatics.
-
-
Temperature Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode.
-
Self-Validation (SST): Inject a derivatized blank to confirm the absence of reagent ghost peaks, followed by an internal standard (e.g., 13C-labeled bromophenol) to validate derivatization completeness (>98% yield).
Comparative Experimental Data
The following table synthesizes the performance metrics of both methodologies based on standard chromatographic validation criteria for brominated phenols [1, 2, 3].
| Parameter | RP-HPLC-UV (Direct) | GC-MS (Derivatized) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | 45–60 minutes (Derivatization) |
| Limit of Detection (LOD) | ~80 - 150 ng/mL | ~0.1 - 0.5 ng/mL (SIM mode) |
| Peak Symmetry | Excellent (Tailing factor < 1.1) | Excellent (Post-derivatization) |
| Isomer Resolution ( | Good ( | Superior ( |
| Thermal Degradation Risk | None | Low (if fully derivatized) |
| Primary Use Case | Routine bulk purity & assay | Trace impurity profiling & isomer ID |
Conclusion & Expert Recommendations
The choice between HPLC and GC for the purity analysis of 2,4-Dibromo-3,6-dimethylphenol ultimately depends on the analytical goal.
References
- Title: Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers Source: Benchchem URL
- Title: Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC)
- Title: Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
- Title: US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same Source: Google Patents URL
Cytotoxicity comparison of 2,4-Dibromo-3,6-dimethylphenol with other bromophenols
Cytotoxicity and Structure-Activity Relationships: A Comparative Guide to 2,4-Dibromo-3,6-dimethylphenol and Marine Bromophenols
As a Senior Application Scientist, evaluating the cytotoxic profiles of halogenated phenols requires moving beyond simple IC50 values to understand the underlying structural dynamics. Bromophenols—whether synthesized as chemical precursors, isolated from marine algae, or identified as disinfection byproducts (DBPs)—exhibit highly variable cytotoxicity based on their substitution patterns[1][2].
This guide objectively compares the cytotoxic performance and structural mechanics of 2,4-Dibromo-3,6-dimethylphenol against other prominent bromophenols, providing researchers with validated experimental protocols and structure-activity relationship (SAR) insights.
Mechanisms of Bromophenol-Induced Cytotoxicity
The cytotoxicity of bromophenols is primarily driven by their ability to disrupt cellular homeostasis through multiple intersecting pathways[3]. While simple bromophenols may act through direct protein binding (such as interacting with subdomain IB of Human Serum Albumin)[2], highly substituted marine bromophenols induce cell death via the following mechanisms:
-
Oxidative Stress & ROS Generation: Polyhydroxylated bromophenols easily oxidize into reactive quinone intermediates, triggering a massive overproduction of intracellular Reactive Oxygen Species (ROS)[4].
-
Mitochondrial Dysfunction: Elevated ROS leads to the depolarization of the mitochondrial membrane potential (ΔΨm), prompting the release of cytochrome c into the cytosol[1].
-
Kinase Pathway Modulation: Certain bromophenol scaffolds actively deactivate the PI3K/Akt/mTOR pro-survival signaling pathway, arresting the cell cycle and forcing the cell into apoptosis[3].
Fig 1. Mechanistic pathways of bromophenol-induced cytotoxicity and apoptosis.
Quantitative Cytotoxicity Comparison
The table below synthesizes the cytotoxic efficacy of various bromophenols across different cell lines and models.
| Compound | Origin / Classification | Target Model | Cytotoxicity Value | Key Structural Note | Ref |
| 2,4-Dibromo-3,6-dimethylphenol | Synthetic Precursor | Various (via derivatives) | Precursor Scaffold | High lipophilicity; used to synthesize potent cytotoxic polycycles (e.g., malibatol A analogs). | [5] |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | Marine Derivative (P. lanosa) | DLD-1 Cells | IC50 = 1.72 μM | Ortho-dihydroxyl groups maximize ROS generation. | [6] |
| Compound 4 | Marine Algae (L. hyperborea) | MOLM-13 Cells | EC50 = 6.23 μM | Strong apoptotic inducer with a favorable selectivity index. | [1] |
| 2,4-Dibromophenol (2,4-DBP) | DBP / Industrial | CHO-K1 Cells | LC50 = 10.9 μM | Baseline toxicity driven by direct protein binding. | [2] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | DBP / Industrial | Daphnia magna | EC50 = 1.57 mg/L | Higher toxicity than di-brominated analogs due to extra halogen. | [7] |
Structure-Activity Relationship (SAR) Analysis
Understanding the causality behind these IC50 values requires a deep dive into the molecular architecture of these compounds:
-
The Role of Methylation (Steric Shielding vs. Permeability): In 2,4-dibromo-3,6-dimethylphenol , the phenolic hydroxyl group at position 1 is sterically flanked by a bromine atom at position 2 and a methyl group at position 6. While this steric shielding reduces its capacity to act as a direct radical scavenger, the dual methyl groups exponentially increase the molecule's lipophilicity (LogP). This enhanced membrane permeability explains why it is a preferred synthetic scaffold for developing highly cytotoxic intracellular agents, such as malibatol A analogs, which exhibit potent antitumoral and anti-HIV properties[5].
-
The Role of Hydroxyl Positioning: Conversely, marine-derived bromophenols (like 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) lack bulky methyl groups and feature adjacent hydroxyls (catechols). This allows them to easily oxidize into reactive quinones, driving robust intracellular ROS generation and resulting in sub-micromolar IC50 values[6].
-
Degree of Halogenation: Cytotoxicity generally scales with the degree of bromination. The leaving tendency of halogens dictates the toxicity of halophenols; bromine is highly potent, and adding a third bromine (as seen in 2,4,6-TBP compared to 2,4-DBP) significantly increases environmental toxicity and target engagement[7].
Self-Validating Experimental Protocol: Cytotoxicity Screening
To ensure reproducible and artifact-free data when testing highly lipophilic and redox-active bromophenols, researchers must employ a rigorously controlled viability assay.
Protocol: High-Fidelity MTT Viability Assay for Halogenated Phenols
-
Cell Seeding: Seed target cells (e.g., DLD-1 or MOLM-13) at 5,000 cells/well in a 96-well plate.
-
Causality: This specific density ensures the cells remain in the logarithmic growth phase during the entire 72-hour treatment window, preventing contact inhibition artifacts that can artificially skew survival data[1].
-
-
Compound Preparation & Treatment: Dissolve bromophenols in anhydrous DMSO to create 10 mM stock solutions. Treat cells with a concentration gradient (0.1 μM to 100 μM).
-
Causality: Bromophenols are highly lipophilic. Stock solutions must be highly concentrated so that the final in-well DMSO concentration never exceeds 0.5% (v/v), preventing solvent-induced baseline toxicity[1].
-
-
MTT Incubation: After 72 hours, add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization and Spectrophotometry: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
-
Causality: Complete removal of media before adding DMSO is critical; residual phenol red or serum proteins will precipitate in DMSO and scatter light at the 570 nm read wavelength, invalidating the IC50 curve.
-
Fig 2. Standardized self-validating workflow for bromophenol cytotoxicity screening.
References
- Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI.
- The Potent Biological Activities of Bromophenols from Marine Algae: A Technical Guide. Benchchem.
- Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplement
- In-vitro Cytotoxic Activities of the Major Bromophenols of the Red Alga Polysiphonia lanosa and Some Novel Synthetic Isomers.
- Comprehensive Insights into the Interactions of Two Emerging Bromophenolic DBPs with Human Serum Albumin by Multispectroscopy and Molecular Docking. ACS Omega.
- Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis.
- Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation. Comptes Rendus de l'Académie des Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation Guide: Antimicrobial and Antibiofilm Efficacy of 2,4-Dibromo-3,6-dimethylphenol Analogs
As multidrug-resistant (MDR) pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa increasingly evade conventional antibiotics, researchers are turning to halogenated marine natural products and their synthetic derivatives. 2,4-Dibromo-3,6-dimethylphenol and its structurally related bromophenol analogs represent a highly promising class of biocides.
This guide provides an objective, data-driven comparison of brominated phenol analogs against conventional antimicrobial agents, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for preclinical evaluation.
Mechanistic Causality: Why Bromination Drives Efficacy
The antimicrobial superiority of bromophenol analogs over non-halogenated phenols is fundamentally driven by the "heavy atom" effect of the bromine substituents[1].
-
Lipophilic Membrane Permeabilization : Bromination significantly increases the lipophilicity of the phenolic core. This allows compounds like 4,4′,6-tribromo-2,2′-biphenol to rapidly partition into and permeabilize the bacterial phospholipid bilayer without lysing human erythrocytes at therapeutic doses[2].
-
Biofilm Disruption via Gene Regulation : Unlike conventional bactericidal agents that struggle to penetrate the extracellular polymeric substance (EPS), specific brominated analogs (such as bromophenanthrenequinones) actively downregulate biofilm- and virulence-associated genes, including arlR, arlS, hla, and psm-α[3].
-
Metabolic Suppression : Once intracellular, these compounds induce severe metabolic suppression and reactive oxygen species (ROS) generation, leading to the eradication of both active and dormant persister cells[3].
Mechanism of action for bromophenol analogs against bacterial cells and biofilms.
Comparative Performance Data
The following table synthesizes quantitative performance metrics of prominent bromophenol analogs compared to conventional clinical and commercial standards. Data reflects efficacy against MRSA, a primary target for these compounds.
| Compound Class / Analog | Target Pathogen | MIC (µg/mL) | Biofilm Inhibition | Cytotoxicity / Selectivity | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA / S. aureus | 15.6 | >85% at 1/2 MIC | High (Therapeutic Index: 598) | [1] |
| 2,7-Dibromophenanthrenequinone | MRSA / S. aureus | 20.0 | Significant | Low mammalian toxicity | [3] |
| 4,4′,6-tribromo-2,2′-biphenol | MRSA (ATCC 43300) | ~1.0 (2.1 µM) | N/A | Non-lytic to erythrocytes | [2] |
| BDDE (Marine Bromophenol) | S. aureus / P. aeruginosa | <70.0 | Moderate | Broad-spectrum tolerance | [4] |
| Vancomycin (Clinical Control) | MRSA | 1.0 - 2.0 | Poor (EPS restricted) | Nephrotoxic risks | [1] |
| Triclosan (Commercial Control) | S. aureus | 0.1 - 1.0 | Moderate | Endocrine disruption risks | [4] |
Key Insight: While Vancomycin exhibits a lower Minimum Inhibitory Concentration (MIC) against planktonic cells, bromophenol analogs demonstrate vastly superior efficacy in penetrating and inhibiting biofilms, making them highly suitable for device-associated infections[1],[3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of brominated phenols requires protocols that account for their high lipophilicity and the unique metabolic states of biofilm-incorporated cells.
Protocol A: Broth Microdilution Assay (Planktonic MIC)
Causality Check: Bromophenols are highly hydrophobic. Using Dimethyl Sulfoxide (DMSO) as a solvent is necessary, but DMSO itself exhibits mild antimicrobial properties above 0.03%[1]. A self-validating system must include a vehicle control to subtract baseline solvent inhibition.
-
Preparation : Dissolve the 2,4-dibromo-3,6-dimethylphenol analog in 100% DMSO to create a 10 mg/mL stock solution.
-
Dilution : Perform 2-fold serial dilutions in Mueller-Hinton broth within a 96-well plate, ensuring the final DMSO concentration never exceeds 1% (v/v).
-
Inoculation : Add 100 µL of MRSA suspension (adjusted to
CFU/mL) to each well. -
Controls :
-
Positive Control: Moxifloxacin or Vancomycin.
-
Negative/Vehicle Control: 1% DMSO in broth (Validates that growth inhibition is solely due to the analog).
-
-
Incubation & Readout : Incubate at 37°C for 24 hours. Determine the MIC by measuring optical density (OD600) or using the BacTiter-Glo assay to quantify ATP[5].
Protocol B: Resazurin Dye Reduction Assay (Biofilm Eradication)
Causality Check: Standard crystal violet assays stain all biomass (live and dead), yielding false negatives for bactericidal compounds that kill cells but leave the physical EPS matrix intact. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing an accurate measure of persister cell viability[5].
-
Biofilm Formation : Seed MRSA into a flat-bottom 96-well plate and incubate for 24 hours at 37°C to allow robust EPS formation.
-
Washing : Carefully aspirate the media and wash three times with PBS to remove non-adherent (planktonic) cells.
-
Treatment : Apply the bromophenol analogs at 1×, 2×, and 4× MIC concentrations. Incubate for an additional 24 hours.
-
Metabolic Staining : Add 20 µL of Resazurin solution (0.1 mg/mL) to each well. Incubate in the dark for 2–4 hours.
-
Quantification : Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). A lack of fluorescence indicates complete eradication of metabolically active biofilm cells.
Step-by-step experimental workflow for the biofilm eradication assay.
Conclusion
Analogs of 2,4-dibromo-3,6-dimethylphenol and related brominated marine derivatives represent a paradigm shift in treating MDR infections. While traditional antibiotics target specific enzymatic pathways—rapidly leading to resistance—bromophenols utilize a multi-modal approach. By combining lipophilic membrane permeabilization with the active downregulation of biofilm-forming genes, these compounds achieve high therapeutic indices while minimizing the evolutionary pressure that drives antibiotic resistance.
References
1.1 - National Institutes of Health (PMC) 2. 5 - ResearchGate 3. 3 - National Institutes of Health (PubMed) 4. 4 - National Institutes of Health (PMC) 5.2 - National Institutes of Health (PMC)
Sources
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
